Zileuton sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1-[1-(1-benzothiophen-2-yl)ethyl]-1-oxidourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USURPRPAYRQEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zileuton's Interruption of the Leukotriene Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma. The synthesis of these molecules is initiated by the enzyme 5-lipoxygenase (5-LO). Zileuton, a direct inhibitor of 5-LO, represents a key therapeutic intervention point in the leukotriene synthesis pathway. This document provides a comprehensive technical overview of Zileuton's mechanism of action, its quantitative effects on leukotriene synthesis, and detailed experimental protocols for evaluating its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammatory pathways and the development of novel therapeutics.
The Leukotriene Synthesis Pathway and Zileuton's Mechanism of Action
The synthesis of leukotrienes begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then acted upon by 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), to form the unstable epoxide intermediate, Leukotriene A4 (LTA4). LTA4 is a critical branching point in the pathway. It can be converted to Leukotriene B4 (LTB4) by the enzyme LTA4 hydrolase, or conjugated with glutathione by LTC4 synthase to produce the cysteinyl leukotriene, Leukotriene C4 (LTC4). LTC4 is subsequently metabolized to LTD4 and LTE4. LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[1][2][3]
Zileuton exerts its therapeutic effect by directly and selectively inhibiting the 5-lipoxygenase enzyme.[1][2] By blocking this initial and rate-limiting step, Zileuton effectively prevents the downstream synthesis of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] This comprehensive inhibition of all leukotriene classes is a key differentiator of Zileuton's mechanism compared to leukotriene receptor antagonists, which only block the action of cysteinyl leukotrienes at their receptor sites.
Quantitative Efficacy of Zileuton
The inhibitory effect of Zileuton on 5-lipoxygenase and subsequent leukotriene synthesis has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Inhibition of 5-Lipoxygenase and Leukotriene Synthesis by Zileuton
| Assay System | Measured Parameter | IC50 Value | Reference |
| Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 µM | [4] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 µM | [4] |
| Rat PMNL | LTB4 Biosynthesis | 0.4 µM | [4] |
| Human PMNL | LTB4 Biosynthesis | 0.4 µM | [4] |
| Human Whole Blood | LTB4 Biosynthesis | 0.9 µM | [4] |
| Guinea-Pig Tracheal Strips (Antigen-induced contraction) | Contraction Inhibition | 6 µM | [5] |
| Thioglycolate-elicited mouse peritoneal macrophages | PGE2 production | 5.79 µM | [6] |
| Murine J774 macrophages | PGE2 production | 1.94 µM | [6] |
Table 2: In Vivo and Ex Vivo Efficacy of Zileuton
| Study Population | Dosage | Measured Parameter | Inhibition/Effect | Reference |
| Allergic Subjects (Segmental Antigen Challenge) | 600 mg, four times a day for 8 days | Leukotriene Production | ~86% inhibition | [7] |
| Asthmatic Patients | 2.4 g/day for 4 weeks | Urinary LTE4 Levels | 39.2 pg/mg creatinine decrease | [8] |
| Asthmatic Patients | 1.6 g/day for 4 weeks | Urinary LTE4 Levels | 26.5 pg/mg creatinine decrease | [8] |
| Asthmatic Patients | Single 800 mg oral dose | Ex vivo LTB4 Production | Almost complete inhibition | [9] |
| Asthmatic Patients | 600 mg, four times a day for 13 weeks | FEV1 Improvement | 15.7% improvement | [10] |
| Dogs | 0.5 to 5 mg/kg p.o. | Ex vivo blood LTB4 biosynthesis | Rapid and sustained inhibition | [4] |
| Rats | 2 mg/kg p.o. | Ex vivo LTB4 biosynthesis | ED50 of 2 mg/kg | [4] |
| Rats (Antigen-antibody reaction) | 3 mg/kg | 6-sulfidopeptide LT formation | ED50 of 3 mg/kg | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Zileuton's effects.
In Vitro 5-Lipoxygenase Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and principles described in the literature.[5][11]
Objective: To determine the inhibitory activity of Zileuton on 5-lipoxygenase in a cell-free or cell lysate system.
Materials:
-
5-lipoxygenase enzyme (e.g., from potato, soybean, or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Zileuton (test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorometric probe (e.g., a specific probe that reacts with hydroperoxides)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capabilities (Ex/Em suitable for the probe)
Procedure:
-
Prepare a stock solution of Zileuton in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of Zileuton to the test wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).
-
Add the 5-lipoxygenase enzyme solution to all wells except for a no-enzyme control.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid) to all wells.
-
Immediately add the fluorometric probe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of Zileuton.
-
Determine the IC50 value of Zileuton by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ex Vivo Measurement of LTB4 in Whole Blood
This protocol is based on methodologies described for assessing the pharmacological activity of 5-LO inhibitors in a clinically relevant matrix.[4][12]
Objective: To measure the effect of Zileuton on calcium ionophore-stimulated LTB4 production in whole blood.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Zileuton
-
Calcium Ionophore A23187
-
Phosphate Buffered Saline (PBS)
-
Methanol
-
LTB4 ELISA kit or LC-MS/MS system for quantification
-
Centrifuge
Procedure:
-
Collect whole blood into heparinized tubes.
-
Aliquot the blood into microcentrifuge tubes.
-
Add Zileuton at various concentrations to the respective tubes. Include a vehicle control.
-
Incubate the blood samples at 37°C for a specified time (e.g., 15-30 minutes).
-
Stimulate LTB4 production by adding Calcium Ionophore A23187 to each tube.
-
Continue the incubation at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold methanol to precipitate proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins and cells.
-
Collect the supernatant.
-
Quantify the LTB4 concentration in the supernatant using a validated LTB4 ELISA kit or by LC-MS/MS according to the manufacturer's instructions.
-
Calculate the percentage inhibition of LTB4 production for each Zileuton concentration.
Analysis of Leukotrienes in Bronchoalveolar Lavage Fluid (BALF)
This protocol outlines the general steps for processing and analyzing BALF for leukotriene content, as performed in clinical research settings.[7][13]
Objective: To quantify leukotriene levels in BALF following a specific challenge (e.g., allergen) in the presence or absence of Zileuton treatment.
Materials:
-
Bronchoalveolar lavage fluid (collected via bronchoscopy)
-
Sterile gauze
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, water)
-
ELISA kits for specific leukotrienes (e.g., LTB4, cysteinyl leukotrienes) or an LC-MS/MS system
-
Nitrogen evaporator
Procedure:
-
Immediately after collection, place the BALF on ice.
-
Filter the BALF through sterile gauze to remove mucus.
-
Centrifuge the filtered BALF at low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet cells.
-
Carefully collect the supernatant and store at -80°C until analysis.
-
For analysis, thaw the BALF supernatant on ice.
-
Perform solid-phase extraction (SPE) to concentrate the leukotrienes and remove interfering substances. a. Condition the SPE cartridge with methanol followed by water. b. Load the BALF sample onto the cartridge. c. Wash the cartridge with a low-organic solvent mixture to remove polar impurities. d. Elute the leukotrienes with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the appropriate assay buffer.
-
Quantify the concentration of specific leukotrienes (e.g., LTB4, LTC4/D4/E4) using a validated ELISA or LC-MS/MS method.
-
Normalize the leukotriene concentrations to the total protein or urea concentration in the BALF to account for dilution during the lavage procedure.
Conclusion
Zileuton's targeted inhibition of 5-lipoxygenase provides a powerful tool for both therapeutic intervention in inflammatory diseases and for the scientific investigation of the role of leukotrienes in various biological processes. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore the potential of 5-lipoxygenase inhibition. A thorough understanding of Zileuton's mechanism and the methodologies to assess its effects is crucial for advancing the field of inflammatory disease research and developing next-generation therapeutics.
References
- 1. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene E4 [healthcare.uiowa.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 12. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacodynamics of Zileuton in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the pharmacodynamics of Zileuton, a potent 5-lipoxygenase inhibitor, as characterized in various cellular models. It is designed to serve as a comprehensive resource, detailing the drug's mechanism of action, its effects on key signaling pathways, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Zileuton's primary therapeutic and pharmacological effect is the potent and specific inhibition of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes.[1][2][3] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid (AA) that play a significant role in various inflammatory diseases, most notably asthma.[1][3]
The 5-LOX pathway begins when AA is released from the cell membrane by phospholipase A2. The 5-LOX enzyme then catalyzes the conversion of AA into an unstable intermediate, leukotriene A4 (LTA4).[3] LTA4 is subsequently converted into either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[1][3] These CysLTs are responsible for key features of asthma pathophysiology, including bronchoconstriction, increased vascular permeability, and mucus secretion.[1]
Zileuton, an N-hydroxyurea derivative, exerts its inhibitory effect by chelating the non-heme iron atom within the active site of the 5-LOX enzyme.[4] This action blocks the initial conversion of arachidonic acid, thereby preventing the synthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, and LTE4).[3][5] This targeted inhibition of leukotriene production is the foundation of Zileuton's anti-inflammatory activity.[1]
Quantitative Analysis of 5-LOX Inhibition
The inhibitory potency of Zileuton has been quantified across a range of cellular models. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness in blocking the production of 5-LOX metabolites.
Table 1: Inhibitory Potency of Zileuton on 5-Lipoxygenase Activity in Various Cellular Models
| Cell Type | Species | Assay Target | IC50 Value (µM) | Citation(s) |
|---|---|---|---|---|
| Basophilic Leukemia Cells (RBL-1) | Rat | 5-HETE Synthesis | 0.5 | [5] |
| Basophilic Leukemia Cells (RBL-1) | Rat | 5-Lipoxygenase | 3.2 | [6] |
| Polymorphonuclear Leukocytes (PMNL) | Rat | 5-HETE Synthesis | 0.3 | [5] |
| Polymorphonuclear Leukocytes (PMNL) | Rat | LTB4 Biosynthesis | 0.4 | [5] |
| Polymorphonuclear Leukocytes (PMNL) | Human | LTB4 Biosynthesis | 0.4 | [5] |
| Polymorphonuclear Leukocytes (PMNL) | Human | 5-LO Product Biosynthesis | 0.37 | [7] |
| Whole Blood | Human | LTB4 Biosynthesis | 0.9 | [5] |
| Peritoneal Macrophages | Mouse | Cys-LT Production | <1 | [4] |
| J774 Macrophages | Mouse | Cys-LT Production | <1 |[4] |
Effects on Other Signaling Pathways and Cellular Processes
While Zileuton is a selective 5-LOX inhibitor, research has revealed its influence on other cellular pathways, particularly at higher concentrations. These findings are crucial for interpreting experimental results and understanding the drug's broader biological profile.
Inhibition of Prostaglandin Biosynthesis
Studies in macrophage cell lines have shown that Zileuton can suppress the production of prostaglandins, such as PGE2 and 6-keto-PGF1α.[4][8] This effect is notably independent of 5-LOX inhibition, as it was also observed in macrophages from 5-LOX knockout mice.[4][8] The proposed mechanism involves the inhibition of arachidonic acid release from the cell membrane, which is mediated by the suppression of phospholipase A2 (cPLA2α) translocation.[4][8] This upstream intervention reduces the available substrate for both the lipoxygenase and cyclooxygenase (COX) pathways.
Modulation of Intracellular Signaling Cascades
Zileuton has been shown to modulate several other signaling pathways implicated in cell proliferation, migration, and inflammation:
-
Akt Signaling: In cholangiocarcinoma cells, Zileuton treatment led to the inhibition of the Akt signaling pathway, which correlated with reduced cell proliferation and migration.[9]
-
MyD88/NF-κB Pathway: In a microglial cell model of neuroinflammation, Zileuton attenuated cell activation by suppressing the MyD88/NF-κB signaling pathway.[10]
-
PPARα/NRF2 Signaling: In cardiomyocyte models of cardiac hypertrophy, Zileuton was found to exert protective effects by activating PPARα (peroxisome proliferator-activated receptor alpha) and the downstream NRF2 antioxidant pathway.[11]
Table 2: Effects of Zileuton on Other Signaling Pathways and Cellular Processes
| Cell Type | Species | Effect Measured | IC50 or Effective Concentration | Citation(s) |
|---|---|---|---|---|
| Peritoneal Macrophages | Mouse | PGE2 Production Inhibition | IC50 = 5.79 µM | [4] |
| J774 Macrophages | Mouse | PGE2 Production Inhibition | IC50 = 1.94 µM | [4] |
| Whole Blood | Human | PGE2 Production Inhibition | IC50 = 12.9 µM | [4] |
| Cholangiocarcinoma Cells (KKU-023) | Human | Inhibition of Cell Migration | Significant at 100-200 µM | [9] |
| Cholangiocarcinoma Cells (KKU-023) | Human | Downregulation of 5-LOX | Dose-dependent at 100-200 µM | [9] |
| H9c2 Cardiomyocytes | Rat | Attenuation of Hypertrophy | Dose-dependent at 1-100 µM | [11] |
| BV-2 Microglia | Mouse | Suppression of Cell Proliferation | Effective at 20 µM |[10] |
Detailed Experimental Protocols
The following sections provide standardized methodologies for key assays used to characterize the pharmacodynamics of Zileuton.
Leukotriene B4 (LTB4) Biosynthesis Assay in Human PMNLs
This protocol details the measurement of Zileuton's inhibitory effect on LTB4 production in primary human immune cells.
Methodology:
-
PMNL Isolation: Isolate polymorphonuclear leukocytes (PMNLs) from fresh human whole blood using standard methods such as dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.
-
Cell Preparation: Wash the isolated PMNLs and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of approximately 10-20 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate cell aliquots with various concentrations of Zileuton (typically ranging from 0.01 µM to 10 µM) or vehicle control (e.g., DMSO) for 15 minutes at 37°C.
-
Cellular Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM). Incubate for an additional 5-10 minutes at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding ice-cold methanol containing an internal standard (e.g., PGB2). Acidify the samples and extract the lipids using solid-phase extraction cartridges.
-
Quantification: Elute the samples and analyze the LTB4 content using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity.
-
Data Analysis: Plot the percentage of LTB4 inhibition against the Zileuton concentration and calculate the IC50 value using a non-linear regression model.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess Zileuton's effect on the expression or phosphorylation status of key proteins in a signaling cascade, such as Akt or components of the NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., H9c2 cardiomyocytes, BV-2 microglia) and grow to 70-80% confluency. Treat the cells with the desired concentrations of Zileuton for a specified time, with or without a co-stimulant (e.g., phenylephrine, LPS).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).
Conclusion
Zileuton is a well-characterized, potent inhibitor of the 5-lipoxygenase enzyme, effectively blocking the production of pro-inflammatory leukotrienes in a wide variety of cellular models.[5] Its pharmacodynamic profile is defined by low micromolar to sub-micromolar IC50 values for 5-LOX inhibition.[5][7] Furthermore, an expanding body of evidence demonstrates that Zileuton can modulate other critical cellular pathways, including prostaglandin synthesis and key protein kinase cascades like Akt and NF-κB, particularly at concentrations higher than those required for 5-LOX inhibition.[4][9][10] This technical guide provides the foundational data and methodologies for researchers to effectively utilize Zileuton as a pharmacological tool and to accurately interpret its effects in cellular and preclinical models of inflammation and disease.
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition [mdpi.com]
- 8. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The 5-Lipoxygenase Inhibitor Zileuton Protects Pressure Overload-Induced Cardiac Remodeling via Activating PPARα - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Zileuton R(+) and S(-) Enantiomers: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Zileuton, an inhibitor of 5-lipoxygenase (5-LO), is a clinically approved therapeutic for the management of asthma. It is administered as a racemic mixture of its R(+) and S(-) enantiomers. This technical guide provides an in-depth overview of the in vitro activity of these individual enantiomers, focusing on their mechanism of action, comparative potency, and the experimental methodologies used for their evaluation. While both enantiomers are known to be pharmacologically active, this guide seeks to consolidate available data to facilitate a clearer understanding of their respective contributions to the overall therapeutic effect of racemic zileuton.
Introduction
Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[1][3] By blocking 5-LO, zileuton effectively reduces the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby mitigating the inflammatory cascade.[1][2] Zileuton is commercially available as a racemic mixture, meaning it contains equal amounts of its R(+) and S(-) enantiomers.[4] Understanding the in vitro activity of each enantiomer is crucial for optimizing drug development and for a comprehensive understanding of its pharmacological profile.
Mechanism of Action
Both the R(+) and S(-) enantiomers of zileuton are pharmacologically active inhibitors of 5-lipoxygenase.[1][2] The primary mechanism of action involves the inhibition of the 5-LO enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.
Signaling Pathway of 5-Lipoxygenase Inhibition
The following diagram illustrates the signaling pathway affected by zileuton enantiomers.
In Vitro Potency and Activity
While it is established that both R(+) and S(-) zileuton are active 5-lipoxygenase inhibitors, a detailed quantitative comparison of their in vitro potency (e.g., IC50 values) is not extensively reported in publicly available literature. The majority of studies have focused on the activity of the racemic mixture.
Quantitative Data for Racemic Zileuton
The following table summarizes the reported in vitro inhibitory concentrations (IC50) for racemic zileuton in various experimental systems. This data provides a benchmark for the expected potency of the active enantiomers.
| Experimental System | Measured Endpoint | IC50 (µM) | Reference |
| Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 | [4] |
| Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE Synthesis | 0.3 | [4] |
| Rat PMNLs | LTB4 Biosynthesis | 0.4 | [4] |
| Human PMNLs | LTB4 Biosynthesis | 0.4 | [4] |
| Human Whole Blood | LTB4 Biosynthesis | 0.9 | [4] |
Stereoselective Plasma Protein Binding
In vitro studies have revealed a stereoselective effect in the plasma protein binding of zileuton enantiomers. The R(+) enantiomer exhibits greater binding to plasma proteins compared to the S(-) enantiomer. This difference in protein binding may influence the free drug concentration and, consequently, the observed in vitro and in vivo activity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the activity of 5-lipoxygenase inhibitors like the zileuton enantiomers.
5-Lipoxygenase (5-LO) Product Biosynthesis Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This protocol is adapted from studies investigating 5-LO inhibitors in primary inflammatory cells.
Objective: To measure the inhibition of leukotriene biosynthesis in human PMNLs.
Materials:
-
Freshly isolated human PMNLs
-
Hanks' Balanced Salt Solution (HBSS) with 1.6 mM CaCl2
-
Adenosine deaminase
-
Thapsigargin (stimulant)
-
Zileuton R(+) and S(-) enantiomers (or racemic mixture) dissolved in DMSO
-
Methanol (MeOH) and Acetonitrile (CH3CN)
-
Prostaglandin B2 (PGB2) as an internal standard
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Isolate human PMNLs from the peripheral blood of healthy donors.
-
Suspend the PMNLs in HBSS containing 1.6 mM CaCl2 to a concentration of 10^7 cells/mL.
-
Pre-incubate the cell suspension with the test compounds (zileuton enantiomers at various concentrations) dissolved in DMSO for 5 minutes at 37°C. Include a vehicle control (DMSO alone). Add adenosine deaminase (0.4 U/mL) during this step.
-
Stimulate the cells by adding 1 µM thapsigargin and incubate for 15 minutes at 37°C to induce leukotriene biosynthesis.
-
Terminate the reaction by adding 0.5 mL of a cold 1:1 mixture of MeOH:CH3CN.
-
Add a known amount of PGB2 as an internal standard for quantification.
-
Store the samples at -20°C until analysis.
-
Analyze the samples by RP-HPLC to separate and quantify the 5-LO products (e.g., LTB4 and its metabolites).
5-Lipoxygenase (5-LO) Product Biosynthesis Assay in Stimulated HEK293 Cells
This protocol utilizes a cell line stably transfected with human 5-LO, providing a reproducible model system.
Objective: To screen for and characterize the inhibition of 5-LO product biosynthesis.
Materials:
-
HEK293 cells stably transfected with human 5-LO
-
Cell culture medium
-
Zileuton R(+) and S(-) enantiomers (or racemic mixture) dissolved in DMSO
-
Stimulant (e.g., calcium ionophore A23187)
-
Methanol (MeOH) and Acetonitrile (CH3CN)
-
Internal standard (e.g., PGB2)
-
RP-HPLC system or LC-MS/MS
Procedure:
-
Culture the 5-LO transfected HEK293 cells under appropriate conditions.
-
Seed the cells in suitable culture plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the zileuton enantiomers or vehicle control (DMSO) for a specified period (e.g., 15-30 minutes) at 37°C.
-
Initiate leukotriene biosynthesis by adding a stimulant such as A23187.
-
Incubate for a defined time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a cold solution of MeOH:CH3CN.
-
Add an internal standard for accurate quantification.
-
Process the samples for analysis by RP-HPLC or LC-MS/MS to measure the levels of 5-LO products.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro assessment of zileuton enantiomers.
Conclusion
Both the R(+) and S(-) enantiomers of zileuton are established as active inhibitors of the 5-lipoxygenase enzyme in vitro. While quantitative data directly comparing the potency of the individual enantiomers remains elusive in the readily accessible scientific literature, the provided experimental protocols offer a robust framework for conducting such comparative studies. A deeper understanding of the stereospecific in vitro activity, in conjunction with their known differences in plasma protein binding and metabolism, is essential for a complete pharmacological characterization of zileuton and for the potential development of future enantiomerically pure 5-LO inhibitors. Further research is warranted to elucidate the precise contribution of each enantiomer to the overall clinical efficacy and safety profile of racemic zileuton.
References
Zileuton: A Comprehensive Technical Guide to its Role in Inhibiting Leukotriene Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Zileuton, a potent and specific inhibitor of the 5-lipoxygenase (5-LO) enzyme. By targeting this critical upstream enzyme in the arachidonic acid cascade, Zileuton effectively blocks the synthesis of a class of potent inflammatory mediators known as leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1][2][3] This document details the molecular mechanism of Zileuton, presents quantitative data on its inhibitory activity from a range of in vitro and in vivo studies, and provides detailed experimental protocols for assessing its efficacy. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding of Zileuton's pharmacological profile.
Introduction: The Role of Leukotrienes in Inflammation
Leukotrienes are lipid-derived signaling molecules that play a pivotal role in the pathophysiology of a variety of inflammatory diseases, most notably asthma.[1] Synthesized predominantly by leukocytes, they mediate a wide array of pro-inflammatory effects, including neutrophil and eosinophil chemotaxis, increased vascular permeability, and smooth muscle contraction.[2][3] The leukotriene family is broadly divided into two classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[1][4]
The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which catalyzes the conversion of arachidonic acid to an unstable intermediate, leukotriene A4 (LTA4).[4][5] This initial step is the rate-limiting step in the pathway, making 5-LO a prime therapeutic target for inhibiting the production of all downstream leukotrienes.
Zileuton: Mechanism of Action
Zileuton is a direct and reversible inhibitor of 5-lipoxygenase.[6] By binding to the 5-LO enzyme, Zileuton prevents the conversion of arachidonic acid to LTA4, thereby effectively halting the production of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2][3] This upstream inhibition is a key differentiator from leukotriene receptor antagonists, which only block the action of specific cysteinyl leukotrienes at their receptors.[7]
Caption: Workflow for in vitro assessment of Zileuton's inhibition of 5-LO in human PMNLs.
In Vivo Assessment of Leukotriene Inhibition in a Murine Model of Airway Inflammation
This protocol outlines a method to evaluate the in vivo efficacy of Zileuton in a preclinical model of allergic asthma.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Zileuton
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) fluid collection apparatus
-
Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and cysteinyl leukotrienes
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.
-
Challenge: On days 21, 22, and 23, challenge the sensitized mice with an aerosolized solution of OVA in PBS for 30 minutes.
-
Zileuton Administration: Administer Zileuton (e.g., 10-50 mg/kg) or vehicle orally one hour before each OVA challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, anesthetize the mice and perform a BAL by instilling and retrieving PBS into the lungs via a tracheal cannula.
-
BAL Fluid Processing: Centrifuge the collected BAL fluid to separate the cells from the supernatant.
-
Leukotriene Measurement: Measure the concentrations of LTB4 and total cysteinyl leukotrienes (LTC4, LTD4, LTE4) in the BAL fluid supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cellular Analysis: Resuspend the cell pellet and perform a total and differential cell count to assess the inflammatory infiltrate.
Clinical Assessment of Leukotriene Inhibition via Urinary LTE4 Measurement
This protocol details a non-invasive method to assess the systemic 5-LO inhibitory activity of Zileuton in human subjects.
Materials:
-
Urine collection containers
-
Enzyme-linked immunosorbent assay (ELISA) kit for urinary LTE4
-
Creatinine assay kit
Procedure:
-
Baseline Urine Collection: Collect a baseline 24-hour urine sample from subjects prior to the initiation of Zileuton treatment.
-
Zileuton Administration: Administer Zileuton at the specified dose and frequency (e.g., 600 mg twice daily).
-
On-treatment Urine Collection: Collect a 24-hour urine sample after a specified duration of Zileuton treatment (e.g., 1 week).
-
Sample Storage: Store urine samples at -80°C until analysis.
-
LTE4 Measurement: Thaw the urine samples and measure the concentration of LTE4 using a competitive ELISA kit following the manufacturer's protocol.
-
Creatinine Measurement: Measure the creatinine concentration in each urine sample to normalize the LTE4 levels.
-
Data Analysis: Express the urinary LTE4 levels as pg/mg of creatinine and compare the on-treatment values to the baseline values to determine the percentage of inhibition.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in leukotriene synthesis and its inhibition by Zileuton.
dot
Caption: The 5-lipoxygenase pathway and the point of inhibition by Zileuton.
Conclusion
Zileuton is a well-characterized and effective inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of all leukotrienes. By blocking the production of LTB4, LTC4, LTD4, and LTE4, Zileuton offers a potent anti-inflammatory therapeutic strategy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of 5-lipoxygenase inhibition. The consistent and significant reduction of leukotriene levels across a range of preclinical and clinical models underscores the robust and reliable mechanism of action of Zileuton.
References
- 1. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of zileuton and celecoxib on urinary LTE4 and PGE-M levels in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Maximum Time of the Effect of Antileukotriene - Zileuton in Treatment of Patients with Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximum Time of the Effect of Antileukotriene - Zileuton in Treatment of Patients with Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical activity of zileuton and A-78773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Zileuton: A Technical Guide for the Investigation of 5-Lipoxygenase Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Zileuton as a pharmacological tool to investigate the 5-lipoxygenase (5-LOX) pathway. Zileuton is a specific and orally active inhibitor of 5-LOX, the key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2][3] This guide will cover its mechanism of action, provide quantitative data on its inhibitory activity, and detail experimental protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
Zileuton inhibits the 5-LOX enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes.[1] Specifically, it blocks the formation of Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.[1][3] By blocking the synthesis of these pro-inflammatory mediators, Zileuton serves as an invaluable tool for studying the pathological roles of leukotrienes in various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[4]
Quantitative Data: Inhibitory Activity of Zileuton
The inhibitory potency of Zileuton has been quantified in various systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective dose (ED50) values.
Table 1: In Vitro Inhibitory Activity of Zileuton
| System/Cell Type | Assay | IC50 (µM) | Reference |
| Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 | [2] |
| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 | [2] |
| Rat Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 0.4 | [2] |
| Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis | 0.4 | [2] |
| Human Whole Blood | LTB4 Biosynthesis | 0.9 | [2] |
| Dog Blood | LTB4 Synthesis | 0.56 | [5] |
| Rat Blood | LTB4 Synthesis | 2.3 | [5] |
| Human Blood | LTB4 Synthesis | 2.6 | [5] |
| Mouse Peritoneal Macrophages | PGE2 Production | 5.79 | [6] |
| J774 Macrophages | PGE2 Production | 1.94 | [6] |
| Human Whole Blood | PGE2 Production | 12.9 | [6] |
Table 2: In Vivo Efficacy of Zileuton
| Animal Model | Endpoint | ED50 (mg/kg) | Route of Administration | Reference |
| Rat | Ex vivo LTB4 Biosynthesis | 2 | Oral | [2] |
| Rat | Antigen-induced 6-sulfidopeptide LT formation | 3 | Oral | [2] |
| Mouse | Arachidonic acid-induced ear edema | 31 | Oral | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Zileuton to study 5-LOX pathways.
In Vitro Inhibition of Leukotriene and Prostaglandin Production in Macrophages
This protocol is adapted from studies investigating the effect of Zileuton on eicosanoid production in mouse peritoneal macrophages and the J774 macrophage cell line.[6]
Objective: To determine the effect of Zileuton on the production of leukotrienes and prostaglandins in cultured macrophages.
Materials:
-
Mouse peritoneal macrophages or J774 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-γ (IFNγ)
-
Zileuton
-
Ethanol or DMSO (for Zileuton stock solution)
-
Enzyme Immunoassay (EIA) kit for cysteinyl leukotrienes (cysLTs)
-
Radioimmunoassay (RIA) or ELISA kit for Prostaglandin E2 (PGE2)
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture mouse peritoneal macrophages or J774 cells in DMEM supplemented with 10% FBS.
-
Zileuton Preparation: Prepare a stock solution of Zileuton in ethanol or DMSO.
-
Cell Treatment:
-
Seed the macrophages in 24-well plates.
-
Pre-incubate the cells with varying concentrations of Zileuton (e.g., 1-100 µM) or vehicle (an equivalent amount of ethanol or DMSO) for 30 minutes.
-
Stimulate the cells with LPS (10 µg/mL) and IFNγ (100 U/mL) for 24 hours to induce eicosanoid production.
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Eicosanoid Measurement:
-
Measure the concentration of cysLTs in the supernatants using an EIA kit according to the manufacturer's instructions.
-
Measure the concentration of PGE2 in the supernatants using a RIA or ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed effects of Zileuton are not due to cytotoxicity.[6]
In Vivo Inhibition of Inflammation in a Mouse Model
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of Zileuton in a mouse model of traumatic brain injury (TBI), adapted from published studies.[7]
Objective: To assess the in vivo efficacy of Zileuton in reducing inflammation in a mouse model.
Materials:
-
Male C57BL/6 mice
-
Zileuton
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for inducing the experimental model (e.g., controlled cortical impact device for TBI)
-
ELISA kit for LTB4
-
Western blot reagents
-
Antibodies against 5-LOX and a loading control (e.g., β-actin)
Procedure:
-
Animal Model Induction: Induce the inflammatory condition in mice under anesthesia. For example, a controlled cortical impact injury can be used to model TBI.
-
Zileuton Administration:
-
Prepare a suspension of Zileuton in the vehicle.
-
Administer Zileuton or vehicle to the mice via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 10-100 mg/kg). The timing of administration will depend on the specific research question (e.g., pre-treatment or post-treatment).
-
-
Tissue Collection: At a specified time point after injury and treatment, euthanize the animals and collect the tissue of interest (e.g., brain tissue for a TBI model).
-
Measurement of Inflammatory Mediators:
-
Homogenize a portion of the tissue and measure the levels of LTB4 using an ELISA kit.
-
-
Western Blot Analysis of 5-LOX Expression:
-
Extract proteins from another portion of the tissue.
-
Perform Western blotting to determine the expression levels of 5-LOX. Use β-actin or another suitable housekeeping protein as a loading control.
-
Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of Zileuton.
Experimental Workflow
Caption: A generalized experimental workflow for studying the effects of Zileuton.
Conclusion
Zileuton is a powerful and specific inhibitor of the 5-lipoxygenase enzyme, making it an indispensable tool for researchers studying the role of leukotrienes in health and disease. By carefully designing and executing in vitro and in vivo experiments, such as those outlined in this guide, scientists can further elucidate the complex signaling pathways governed by 5-LOX and its products, paving the way for the development of novel therapeutic strategies for a range of inflammatory disorders.
References
- 1. fda.gov [fda.gov]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Zileuton in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Zileuton dosage and administration for in vivo animal studies. The information is intended to guide researchers in designing and executing preclinical studies involving this 5-lipoxygenase inhibitor.
Introduction to Zileuton
Zileuton is an orally active inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including asthma, inflammation, and allergic reactions.[1][2] By inhibiting 5-LOX, Zileuton effectively blocks the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby exerting its anti-inflammatory effects.[2] Zileuton is a Biopharmaceutics Classification System (BCS) class II drug, characterized by low solubility and high permeability.[3]
Quantitative Data Summary
The following tables summarize reported dosages of Zileuton used in various in vivo animal studies. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, disease indication, and experimental endpoint.
Table 1: Zileuton Dosage in Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Mouse | Traumatic Brain Injury | Intraperitoneal (IP) | 10 mg/kg/day | Corn oil | [4] |
| Mouse | Respiratory Syncytial Virus (RSV) Infection | Intraperitoneal (IP) | 35 mg/kg/day | 50% DMSO in saline | |
| Mouse | Allergic Inflammation | Not Specified | Not Specified | Not Specified | [5] |
| Mouse | Pulmonary Adenomas | Inhalation | 1.2 mg/kg per exposure (2 or 5 days/week) | 85:15 ethanol/water | [6] |
| Mouse | Food Anaphylaxis | Oral | Not Specified | Not Specified | [7][8] |
| Rat | Pharmacokinetics | Oral Gavage | 30 mg/kg (single dose or daily for 15 days) | Gelatin capsules containing the active pharmaceutical ingredient (API), a physical mixture, or a nanocrystal formulation | [3][9][10][11][12] |
| Rat | Myocardial Infarction | Oral | 5 mg/kg (twice daily) | Not Specified | [13] |
| Rat | Carrageenan-induced Pleurisy | Intraperitoneal (IP) | 10 mg/kg | DMSO (4% in saline) | [14] |
| Rat | Colitis | Oral | 50 mg/kg (twice a day) | Not Specified | |
| Rat | Colitis | Intracolonic | 50 mg/kg | Not Specified |
Table 2: Zileuton Dosage in Non-Rodent Models
| Animal Model | Indication | Route of Administration | Dosage Range | Vehicle | Reference(s) |
| Dog | Atopic Dermatitis | Oral | 2 mg/kg (three times daily) | Not Specified | [15] |
| Dog | LTB4 Synthesis Inhibition | Not Specified | IC50: 0.56 µM (in blood) | Not Specified | [16] |
| Sheep | Antigen-induced Asthma | Oral | 10 mg/kg | Not Specified | [17] |
Signaling Pathway
Zileuton's mechanism of action is centered on the inhibition of the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.
Caption: Zileuton inhibits the 5-lipoxygenase (5-LOX) enzyme in the leukotriene synthesis pathway.
Experimental Protocols
The following are detailed protocols for common administration routes of Zileuton in rodent models.
Oral Gavage Administration in Rats
This protocol is adapted from studies investigating the pharmacokinetics and efficacy of orally administered Zileuton in rats.[3][9][10][11][12]
Materials:
-
Zileuton powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose, or dissolving in a minimal amount of DMSO and then diluting with an aqueous buffer like PBS to a final concentration of ~0.5 mg/mL)[17]
-
Oral gavage needles (stainless steel, appropriate size for the rat's weight)
-
Syringes (appropriate volume for dosing)
-
Balance for weighing animals and compound
-
Mortar and pestle or other homogenization equipment
Procedure:
-
Animal Preparation: Acclimatize rats to handling for several days prior to the experiment to minimize stress. Weigh each rat on the day of dosing to calculate the precise volume of the Zileuton suspension to be administered.
-
Zileuton Formulation Preparation:
-
Calculate the total amount of Zileuton and vehicle needed for the study.
-
If using a suspension, triturate the Zileuton powder with a small amount of the vehicle to create a smooth paste. Gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension.
-
If using a solution, first dissolve the Zileuton in DMSO and then dilute with the aqueous buffer. Be aware that the solubility in aqueous solutions is limited.[17]
-
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure delivery to the stomach.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the Zileuton formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.
Intraperitoneal (IP) Injection in Mice
This protocol is based on a study investigating the neuroprotective effects of Zileuton in a mouse model of traumatic brain injury.[4]
Materials:
-
Zileuton powder
-
Vehicle: Corn oil
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Balance for weighing animals and compound
-
Vortex mixer or sonicator
Procedure:
-
Animal Preparation: Weigh each mouse on the day of injection to calculate the required dose volume.
-
Zileuton Formulation Preparation:
-
Accurately weigh the required amount of Zileuton.
-
Add the appropriate volume of corn oil to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse, the volume will depend on the concentration of the prepared solution).
-
Vortex or sonicate the mixture until the Zileuton is fully dissolved or evenly suspended in the corn oil.
-
-
Administration:
-
Gently restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the Zileuton solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring: Observe the mouse for any signs of discomfort, such as abdominal swelling or changes in behavior.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for an in vivo study evaluating the efficacy of Zileuton.
Caption: A generalized workflow for an in vivo Zileuton efficacy study.
Conclusion
These application notes provide a starting point for researchers utilizing Zileuton in preclinical animal models. It is imperative to consult original research articles and relevant institutional guidelines to refine dosages and protocols for specific experimental needs. Careful consideration of the animal model, disease indication, and appropriate vehicle is critical for obtaining reliable and reproducible results.
References
- 1. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparative pharmacokinetics of Zileuton’s active pharmaceutical ingredient, nanocrystal-drug, and physical mixture in male and female Sprague Dawley rats | FDA [fda.gov]
- 4. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Inhalation of an Ethanol-Based Zileuton Formulation Provides a Reduction of Pulmonary Adenomas in the A/J Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allergicliving.com [allergicliving.com]
- 8. Asthma drug shows promise in blocking food allergy reactions - Northwestern Now [news.northwestern.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of mucosal immune profile associated with Zileuton nanocrystal-formulated BCS-II drug upon oral administration in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Double-blinded, placebo-controlled, cross-over pilot study on the efficacy of zileuton for canine atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Zileuton Administration in Rodent Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zileuton, a 5-lipoxygenase inhibitor, in preclinical rodent models of asthma. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Zileuton and similar compounds in asthma research.
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase (5-LO), the enzyme responsible for catalyzing the conversion of arachidonic acid into leukotrienes.[1][2][3] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma.[1][3][4] They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and attract eosinophils and other inflammatory cells to the airways.[1][4] By inhibiting the 5-LO pathway, Zileuton effectively reduces the production of these pro-inflammatory and bronchoconstrictive mediators, leading to an improvement in airway function and a reduction in asthma symptoms.[1][2] Preclinical studies in rodent models of asthma are essential for elucidating the mechanisms of action and evaluating the efficacy of 5-LO inhibitors like Zileuton.
Data Presentation
The following tables summarize the quantitative data on the effects of Zileuton in a well-established ovalbumin (OA)-induced model of allergic asthma in Brown Norway rats. This model recapitulates key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.
Table 1: Effect of Zileuton on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵/mL) | Macrophages (x10⁵/mL) | Eosinophils (x10⁵/mL) | Lymphocytes (x10⁵/mL) | Neutrophils (x10⁵/mL) |
| Control (Saline) | 2.8 ± 0.4 | 2.5 ± 0.3 | 0.05 ± 0.01 | 0.2 ± 0.03 | 0.05 ± 0.01 |
| OA + Saline | 10.2 ± 1.2 | 4.1 ± 0.5 | 4.5 ± 0.6 | 1.2 ± 0.2 | 0.4 ± 0.05 |
| OA + Zileuton | 5.1 ± 0.6 | 3.2 ± 0.4 | 1.1 ± 0.2 | 0.6 ± 0.08 | 0.2 ± 0.03 |
*Data adapted from a study in an ovalbumin-induced asthma model in Brown Norway rats.[1] Values are presented as mean ± SEM.
Table 2: Effect of Zileuton on Airway Hyperresponsiveness (AHR) to Acetylcholine
| Treatment Group | Baseline RL (cmH₂O·s/mL) | RL at 50 µg/kg Ach | RL at 100 µg/kg Ach |
| Control (Saline) | 0.15 ± 0.02 | 0.25 ± 0.03 | 0.40 ± 0.05 |
| OA + Saline | 0.28 ± 0.03 | 0.65 ± 0.08 | 1.25 ± 0.15 |
| OA + Zileuton | 0.20 ± 0.02 | 0.40 ± 0.05 | 0.75 ± 0.09 |
*RL (Lung Resistance) is a measure of airway obstruction. Data adapted from a study in an ovalbumin-induced asthma model in Brown Norway rats.[1] Values are presented as mean ± SEM. Ach = Acetylcholine.
Experimental Protocols
Detailed methodologies for two common mouse models of asthma and the administration of Zileuton are provided below.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol is a widely used method to induce an allergic asthma phenotype in mice, characterized by eosinophilic airway inflammation and airway hyperresponsiveness.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Zileuton
-
Vehicle for Zileuton (e.g., 0.5% carboxymethylcellulose)
-
Methacholine
-
Equipment for intraperitoneal injections, aerosol challenge, and measurement of airway hyperresponsiveness (e.g., whole-body plethysmography or forced oscillation technique).
-
Equipment for bronchoalveolar lavage (BAL).
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.
-
For the control group, administer an i.p. injection of 200 µL PBS with 1 mg of alum.
-
-
Zileuton Administration:
-
Starting from day 21 and continuing daily throughout the challenge period, administer Zileuton (e.g., 30 mg/kg) or vehicle via oral gavage. The administration should occur 1-2 hours before each OVA challenge.
-
-
Airway Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
The control group should be challenged with a PBS aerosol.
-
-
Outcome Assessment (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using whole-body plethysmography (measuring Penh) or a forced oscillation technique (measuring lung resistance and compliance).
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL by instilling and retrieving a known volume of PBS (e.g., 3 x 0.5 mL) into the lungs via a tracheal cannula.
-
BAL Fluid Analysis:
-
Determine the total number of inflammatory cells using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (macrophages, eosinophils, lymphocytes, neutrophils) after staining with a Romanowsky-type stain (e.g., Diff-Quik).
-
Centrifuge the remaining BAL fluid and store the supernatant at -80°C for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
-
Lung Histology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic Acid-Schiff (PAS) to visualize mucus production. Score the inflammation and goblet cell hyperplasia semi-quantitatively.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model
This model uses a clinically relevant allergen to induce asthma-like features in mice.
Materials:
-
6-8 week old BALB/c mice
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile phosphate-buffered saline (PBS)
-
Zileuton
-
Vehicle for Zileuton
-
Methacholine
-
Equipment for intranasal administration, AHR measurement, and BAL.
Procedure:
-
Sensitization and Challenge:
-
On day 0, sensitize the mice by intranasal (i.n.) instillation of 1 µg of HDM extract in 40 µL of PBS under light anesthesia.
-
From day 7 to day 11 (5 consecutive days), challenge the mice daily with an i.n. instillation of 10 µg of HDM extract in 40 µL of PBS.
-
The control group receives PBS instillations following the same schedule.
-
-
Zileuton Administration:
-
Administer Zileuton (e.g., 30 mg/kg) or vehicle by oral gavage daily, starting one day before the first challenge (day 6) and continuing throughout the challenge period.
-
-
Outcome Assessment (24-48 hours after the final challenge):
-
Perform AHR measurement, BAL fluid analysis, and lung histology as described in Protocol 1.
-
Visualizations
Signaling Pathway of Zileuton's Mechanism of Action
Experimental Workflow for Zileuton in an OVA-Induced Asthma Model
Logical Relationship of Zileuton's Action in Asthma
References
- 1. karger.com [karger.com]
- 2. The effects of a 5-lipoxygenase inhibitor on asthma induced by cold, dry air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Application Notes and Protocols for Investigating Zileuton in Chronic Myeloid Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The constitutively active BCR-ABL tyrosine kinase drives the proliferation and survival of leukemia cells. While tyrosine kinase inhibitors (TKIs) are the frontline treatment for CML, resistance and the persistence of leukemia stem cells (LSCs) remain significant challenges.
Recent research has identified the arachidonate 5-lipoxygenase (5-LO) pathway as a potential therapeutic target in CML. The gene encoding 5-lipoxygenase, Alox5, is considered a key survival-regulatory gene in CML LSCs.[1] Zileuton, an FDA-approved 5-lipoxygenase inhibitor used in the treatment of asthma, has emerged as a candidate for targeting these LSCs.[1][2] By inhibiting 5-LO, Zileuton blocks the production of pro-inflammatory leukotrienes, which are thought to play a role in the survival and proliferation of CML stem cells.[1][3] This document provides detailed application notes and experimental protocols for investigating the effects of Zileuton on CML cell lines.
Mechanism of Action
Zileuton functions as a direct inhibitor of 5-lipoxygenase, the key enzyme in the leukotriene biosynthesis pathway. In the context of CML, the inhibition of 5-LO by Zileuton is hypothesized to impair the function of LSCs, leading to their depletion and preventing CML development.[2] While the precise downstream signaling events are still under investigation, it is suggested that Alox5 signals to β-catenin, a key regulator of stem cell self-renewal.[1] It is important to note that some studies suggest that at clinically relevant concentrations, Zileuton may have only mild effects on the overall survival of bulk CML cell lines, indicating its primary activity may be directed towards the LSC population.[3]
Data Presentation
The following tables provide a template for presenting quantitative data from experiments investigating the effects of Zileuton on CML cell lines.
Table 1: Cell Viability (IC50) of Zileuton in CML Cell Lines
| Cell Line | Zileuton IC50 (µM) after 72h | Notes |
| K562 | >100 µM | Zileuton may not significantly impact the viability of the bulk K562 cell population.[4] |
| LAMA-84 | To be determined | |
| KU812 | To be determined | |
| Primary CML CD34+ cells | To be determined | Expected to be more sensitive than established cell lines. |
Table 2: Induction of Apoptosis by Zileuton in K562 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) after 48h |
| Vehicle Control (DMSO) | - | ~5% |
| Zileuton | 50 | To be determined |
| Zileuton | 100 | To be determined |
| Imatinib (Positive Control) | 1 | ~40-50% |
Table 3: Effect of Zileuton on BCR-ABL Signaling in K562 Cells
| Treatment (24h) | p-CrkL / Total CrkL (relative units) | p-STAT5 / Total STAT5 (relative units) |
| Vehicle Control (DMSO) | 1.0 | 1.0 |
| Zileuton (100 µM) | To be determined | To be determined |
| Imatinib (1 µM) | <0.1 | <0.1 |
Experimental Protocols
Cell Culture
Materials:
-
CML cell lines (e.g., K562, LAMA-84, KU812)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture CML cell lines in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth phase.
Cell Viability Assay (MTT Assay)
Materials:
-
CML cells
-
96-well plates
-
Zileuton (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of Zileuton (e.g., 0-200 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
CML cells
-
6-well plates
-
Zileuton
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate.
-
Treat cells with the desired concentrations of Zileuton for 48 hours.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Materials:
-
CML cells
-
6-well plates
-
Zileuton
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed 1 x 10⁶ cells per well in a 6-well plate and treat with Zileuton for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
References
Zileuton in Traumatic Brain Injury Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zileuton, a 5-lipoxygenase (5-LOX) inhibitor, in the context of traumatic brain injury (TBI) research. The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of Zileuton for TBI.
Introduction
Traumatic brain injury is a major cause of death and long-term disability worldwide, with a complex pathophysiology involving primary and secondary injury cascades.[1][2][3] A key component of the secondary injury is a pronounced neuroinflammatory response, which contributes significantly to neuronal damage and poor neurological outcomes.[4] The arachidonic acid (AA) metabolic pathway, particularly the 5-lipoxygenase (5-LOX) axis that leads to the production of pro-inflammatory leukotrienes (LTs), has been identified as a critical contributor to this detrimental inflammation.[1][2][3]
Zileuton, a selective 5-LOX inhibitor, has been investigated for its neuroprotective effects in experimental TBI models.[1][2] By blocking the synthesis of leukotrienes, Zileuton has been shown to mitigate neuroinflammation, reduce secondary brain damage, and improve functional recovery.[1][2][5] These findings highlight the 5-LOX pathway as a promising therapeutic target for TBI.[3][5]
Mechanism of Action
In the context of TBI, Zileuton exerts its therapeutic effects by inhibiting the 5-lipoxygenase enzyme.[6] This enzyme is crucial for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators.[6][7] The mechanism involves the following key steps:
-
Upregulation of the AA/5-LOX/LT Axis Post-TBI : Following a traumatic brain injury, there is a significant upregulation of genes and proteins associated with the arachidonic acid metabolic pathway.[1][3] This includes phospholipase A2 (which releases AA from cell membranes) and 5-LOX itself.[1][3][5]
-
Microglial Activation : 5-LOX expression is particularly increased in activated microglia, which are the primary immune cells of the brain.[1][2] These activated microglia become the main source of leukotriene production after TBI.[2]
-
Zileuton's Inhibitory Action : Zileuton directly inhibits the 5-LOX enzyme, thereby blocking the synthesis of leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4).[1][6]
-
Downstream Effects : By reducing leukotriene levels, Zileuton administration leads to a cascade of beneficial effects, including:
-
Reduced production of pro-inflammatory cytokines (e.g., IL-1β, Ccl7, Spp1, Ccr1, Ccl2).[1][2][3]
-
Inhibition of inflammatory signaling pathways such as ERK, NF-κB, and Akt.[1][2][5]
-
Reduction of lipid reactive oxygen species (ROS) and neuronal apoptosis.[1][2][5]
-
Amelioration of secondary brain damage, including brain edema and blood-brain barrier disruption.[1][2]
This multi-faceted anti-inflammatory and neuroprotective action ultimately contributes to improved neurological outcomes in preclinical TBI models.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating Zileuton in a mouse model of TBI.
Table 1: Zileuton Dosing and Administration in a Mouse TBI Model
| Parameter | Details | Reference |
| Drug | Zileuton | [1] |
| Animal Model | Adult male C57BL/6J mice (20-25g) with Controlled Cortical Impact (CCI) induced TBI | [1] |
| Dosage | 10 mg/kg body weight per day | [1] |
| Formulation | Dissolved in corn oil | [1] |
| Route of Administration | Intraperitoneal (IP) injection | [1] |
| Timing of First Dose | 30 minutes post-TBI induction | [1] |
Table 2: Summary of Zileuton's Efficacy on Pathophysiological and Functional Outcomes
| Outcome Measure | Effect of Zileuton Treatment | Time Point of Assessment | Reference |
| Leukotriene B4 (LTB4) Levels | Significantly blocked the TBI-induced increase | 3 days post-TBI | [2][5] |
| Brain Edema | Significantly reduced | 3 days post-TBI | [2] |
| Blood-Brain Barrier Disruption (IgG Extravasation) | Significantly reduced | 3 days post-TBI | [2][8] |
| Microglial/Macrophage Activation (CD68 Staining) | Significantly decreased fluorescence area and intensity | 3 and 7 days post-TBI | [9] |
| Inflammatory Cytokine Gene Expression (e.g., Il-1β, Ccl7, Spp1, Ccr1, Ccl2) | Downregulated | Not specified | [1][3] |
| Lipid ROS Accumulation | Significantly reduced | 3 days post-TBI | [1][2] |
| Neuronal Apoptosis | Reduced | Not specified | [1][2][5] |
| Motor Function (Rotarod Test) | Significant improvement | 7 days post-TBI | [2][5] |
| Learning and Memory (Fear Conditioning Test) | Significant improvement (increased freezing time) | 7 days post-TBI | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and those cited in the relevant literature.
Protocol 1: Zileuton Formulation and Administration
-
Formulation :
-
Administration :
-
Gently restrain the mouse.
-
Perform an intraperitoneal (IP) injection in the lower right quadrant of the abdomen, with the needle angled at approximately 30-40 degrees to avoid puncturing internal organs.[10]
-
The first injection should be administered 30 minutes after the TBI procedure.[1]
-
Continue daily administration for the duration of the experiment.
-
Protocol 2: Controlled Cortical Impact (CCI) Model of TBI in Mice
-
Anesthesia and Preparation :
-
Craniotomy :
-
Using a dental drill, perform a craniotomy (e.g., 4-5 mm diameter) over the desired cortical region (e.g., between bregma and lambda), keeping the dura mater intact.[6]
-
-
Cortical Impact :
-
Post-operative Care :
-
Immediately after impact, close the scalp incision with sutures or surgical staples.[12]
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse in a clean cage on a warming pad to recover from anesthesia.
-
Protocol 3: Neurological Outcome Assessment
A. Rotarod Test (Motor Coordination and Balance) [13][14]
-
Habituation/Training :
-
For 2-3 days prior to the test, train the mice on the rotarod apparatus at a low, constant speed (e.g., 4 rpm) for a few minutes each day.
-
-
Testing :
-
On the day of testing (e.g., 7 days post-TBI), place the mouse on the accelerating rod.
-
The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[13][14]
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall is used as the measure of motor function.
-
B. Fear Conditioning Test (Learning and Memory) [2][4]
-
Training/Conditioning (Day 1) :
-
Place the mouse in the conditioning chamber.
-
Allow a habituation period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB for 20-30 seconds).[2][4]
-
Co-terminate the CS with an aversive unconditioned stimulus (US), such as a mild foot shock (e.g., 0.5 mA for 1-2 seconds).[2][4]
-
Repeat the CS-US pairing 1-2 times with an inter-trial interval.
-
-
Contextual Testing (Day 2) :
-
Place the mouse back into the same conditioning chamber without presenting the tone or shock.
-
Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).
-
-
Cued Testing (Day 3) :
-
Place the mouse in a novel chamber with different contextual cues (e.g., different shape, color, or scent).
-
After a habituation period, present the auditory CS (the tone) without the shock.
-
Record the percentage of time spent freezing during the tone presentation.
-
Protocol 4: Histological and Molecular Analyses
A. Immunohistochemistry for Microglial Activation (CD68) [7][15]
-
Tissue Preparation :
-
Perfuse the mouse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Harvest the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Cut coronal sections (e.g., 30-40 µm) on a cryostat.
-
-
Staining :
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against CD68 (a marker for activated microglia/macrophages) overnight at 4°C.
-
Wash sections and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount sections on slides and coverslip.
-
-
Analysis :
-
Image the pericontusional region using a fluorescence microscope.
-
Quantify the CD68-positive area or fluorescence intensity using image analysis software (e.g., ImageJ).
-
B. ELISA for Leukotriene B4 (LTB4) [16][17]
-
Sample Preparation :
-
At the desired time point (e.g., 3 days post-TBI), euthanize the mouse and rapidly dissect the brain.
-
Isolate the pericontusional tissue on ice.
-
Homogenize the tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
-
ELISA Procedure :
-
Use a commercially available mouse LTB4 ELISA kit.
-
Follow the manufacturer's instructions, which typically involve:
-
Adding standards and samples to the antibody-pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a TMB substrate for color development.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Analysis :
-
Calculate the LTB4 concentration based on the standard curve.
-
Normalize the LTB4 concentration to the total protein concentration of the sample.
-
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fear Conditioning Assay in Mouse [bio-protocol.org]
- 4. SOP of fear conditioning test [ja.brc.riken.jp]
- 5. Fear Conditioning Assay in Mouse [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemistry: CD68 staining [bio-protocol.org]
- 8. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 12. Video: Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 14. mmpc.org [mmpc.org]
- 15. 2.12 Immunohistochemical assessment of brain microglia/macrophages [bio-protocol.org]
- 16. mybiosource.com [mybiosource.com]
- 17. Mouse LT-B4 (Leukotriene B4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Zileuton's Therapeutic Potential in Cervical Cancer: Application Notes and Protocols for Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy and mechanism of action of Zileuton, a 5-lipoxygenase (ALOX5) inhibitor, in the context of cervical cancer. The following protocols and data are derived from studies utilizing human cervical cancer xenograft mouse models, offering a framework for further investigation into Zileuton as a potential therapeutic agent.
Introduction
Cervical cancer remains a significant global health challenge, ranking as the fourth most common cancer in women.[1] Chronic inflammation, often stemming from persistent human papillomavirus (HPV) infection, is a key driver in its pathogenesis. The arachidonate 5-lipoxygenase (ALOX5) pathway, which is involved in the production of pro-inflammatory leukotrienes, has been identified as a potential therapeutic target in various cancers. Zileuton, an FDA-approved drug for asthma treatment, functions as a potent ALOX5 inhibitor.[1][2][3] Preclinical studies have demonstrated its antitumor effects in cervical cancer models by inhibiting the ALOX5-5-HETE axis, leading to reduced cell proliferation and induction of apoptosis.[2][3]
Quantitative Data Summary
The in vivo efficacy of Zileuton in cervical cancer xenograft models has been demonstrated through the significant inhibition of tumor formation and growth. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of Zileuton on Tumor Formation in Cervical Cancer Xenograft Models
| Cell Line | Treatment Group | Number of Mice with Tumors / Total Mice | Tumor Formation Rate (%) | Statistical Significance |
| CaLo | Vehicle | 10 / 10 | 100 | \multirow{2}{}{p < 0.05} |
| Zileuton | 5 / 10 | 50 | ||
| Caski | Vehicle | 10 / 10 | 100 | \multirow{2}{}{p < 0.05} |
| Zileuton | 4 / 10 | 40 |
Data extracted from a study demonstrating Zileuton's ability to prevent tumor establishment.[1]
Table 2: Effect of Zileuton on Tumor Growth in Established Cervical Cancer Xenografts
| Cell Line | Treatment Group | Mean Tumor Volume (mm³) at Day 30 ± SD | Percent Tumor Growth Inhibition (%) | Statistical Significance |
| CaLo | Vehicle | 800 ± 150 | \multirow{2}{}{~62.5} | \multirow{2}{}{p < 0.05} |
| Zileuton | 300 ± 100 | |||
| Caski | Vehicle | 1200 ± 200 | \multirow{2}{}{~58.3} | \multirow{2}{}{p < 0.05} |
| Zileuton | 500 ± 120 |
Data represents the significant reduction in tumor volume following Zileuton treatment.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Zileuton in cervical cancer xenograft mouse models.
Protocol 1: Cervical Cancer Xenograft Mouse Model Establishment
Objective: To establish subcutaneous xenograft tumors from human cervical cancer cell lines in immunodeficient mice.
Materials:
-
Human cervical cancer cell lines (e.g., CaLo, Caski)[1]
-
Female nude mice (e.g., BALB/c nude, 4-6 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture cervical cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumor growth can be measured every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
Protocol 2: Zileuton Administration in Xenograft Mouse Models
Objective: To administer Zileuton to mice with established cervical cancer xenografts to assess its antitumor efficacy.
Materials:
-
Zileuton
-
Vehicle solution (e.g., sterile PBS, or as recommended by the manufacturer)
-
Mice with established tumors (tumor volume of ~100-150 mm³)
-
Oral gavage needles or appropriate injection supplies
Procedure:
-
Prepare the Zileuton solution in the appropriate vehicle at the desired concentration. A previously reported effective dose is 100 mg/kg.
-
Randomly assign mice with established tumors to either the treatment group (Zileuton) or the control group (vehicle).
-
Administer Zileuton or vehicle to the mice daily via oral gavage.
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Record the body weight of the mice to monitor for toxicity.[1]
-
At the end of the study (e.g., 30 days of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Visualizations
Signaling Pathway of Zileuton in Cervical Cancer
Caption: Zileuton inhibits the ALOX5 enzyme, blocking the production of 5-HETE and suppressing cancer cell proliferation.
Experimental Workflow for Xenograft Studies
Caption: Workflow for evaluating Zileuton's efficacy in a cervical cancer xenograft mouse model.
Conclusion
The available preclinical data strongly suggest that Zileuton, by targeting the ALOX5 pathway, exhibits significant antitumor activity in cervical cancer xenograft models.[2][3] These findings provide a solid foundation for further research into the clinical utility of Zileuton as a novel therapeutic strategy for cervical cancer. The protocols and data presented here serve as a valuable resource for researchers aiming to replicate or expand upon these important studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Zileuton inhibits arachidonate-5-lipoxygenase to exert antitumor effects in preclinical cervical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton inhibits arachidonate-5-lipoxygenase to exert antitumor effects in preclinical cervical cancer models - ProQuest [proquest.com]
Application Note: Quantification of Zileuton in Human Plasma using a Validated RP-HPLC Method
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the production of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton reduces inflammation, bronchoconstriction, and mucus secretion, making it a valuable therapeutic agent for the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[1][2] Given its therapeutic importance, a robust and reliable analytical method for the quantification of Zileuton in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies.[1] This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Zileuton in human plasma.
Principle
The method employs RP-HPLC with UV detection for the separation and quantification of Zileuton from plasma samples. The analyte is first extracted from the plasma matrix using either Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT). An internal standard (IS) is incorporated to ensure accuracy and precision. The separation is achieved on a C18 column with an isocratic mobile phase, and the concentration of Zileuton is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Zileuton reference standard (Pharmaceutical Grade)[1]
-
Internal Standard (e.g., Phenacetin, Zileuton-D4, or Methylparaben)[1][3][4]
-
Methanol (HPLC Grade)[1]
-
Water (HPLC Grade)[1]
-
Tetrahydrofuran (HPLC Grade)[1]
-
Ammonium Acetate[3]
-
Formic Acid[4]
-
Orthophosphoric Acid[6]
-
Methyl tert-butyl ether (MTBE) (for LLE)[3]
-
Diethyl ether (for LLE)[1]
-
Human Plasma (Drug-free, pooled)[1]
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the typical chromatographic conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1200 series or equivalent[1] | Cyberlab HPLC with LC-100P pump[2][7] | LC-MS/MS System[3][4] |
| Column | HiQsil C18 (250 mm x 4.6 mm, 5 µm)[1] | Discovery C18 (100 x 4.6 mm, 5 µm)[3][8] | Phenomenex Kinetex™ XB-C18 (50 × 2.1 mm, 1.7 μm)[4] |
| Mobile Phase | Tetrahydrofuran: Water (45:55, v/v)[1] | 1 mM Ammonium Acetate buffer: Methanol (10:90)[3][8] | 0.1% Formic Acid (50%) and 0.1% Formic Acid:Acetonitrile 2:3 V:V (50%)[4] |
| Flow Rate | 1.0 mL/min[1][3] | 1.0 mL/min[3][8] | 0.4 mL/min[4] |
| Injection Volume | 20 µL[1] | Not Specified | 5 µL[4] |
| Detection | UV at 230 nm[1] | MS/MS (MRM mode)[3] | MS/MS (MRM mode)[4] |
| Column Temp. | Ambient | Not Specified | 40°C[4] |
| Internal Standard | Phenacetin[1] | Zileuton-D4[3][4] | Vilazodone[4] |
3. Preparation of Solutions
-
Zileuton Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Zileuton reference standard in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 500 µg/mL.[1][2]
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of methanol.[1]
-
Internal Standard Working Solution (e.g., 250 µg/mL): Dilute the IS stock solution with methanol to achieve the desired concentration.[1]
4. Sample Preparation
Two primary methods for sample preparation are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Protocol 4.1: Liquid-Liquid Extraction (LLE)
-
Pipette 1 mL of human plasma into a clean centrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex for 1 minute.[1]
-
Vortex for 10-15 minutes to ensure thorough mixing.[3]
-
Centrifuge the mixture at 3000 rpm for 5-10 minutes.[3]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Protocol 4.2: Protein Precipitation (PPT)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 600 µL of acidified acetonitrile and vortex vigorously for 1 minute to precipitate proteins.[4]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Inject a 5 µL aliquot into the LC-MS/MS system.[4]
5. Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with appropriate volumes of the Zileuton working standard solutions to yield final concentrations in the desired range (e.g., 50 ng/mL to 10,000 ng/mL).[1][3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.[1]
Method Validation
The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines.[2][9]
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 500 - 10,000 ng/mL (HPLC-UV)[1], 50.5 - 10,012.7 ng/mL (LC-MS/MS)[3], 20.0 - 8000.0 ng/mL (LC-MS/MS)[4] |
| Correlation Coefficient (r²) | > 0.999[2][9] |
| Accuracy (% Recovery) | 98.4% - 107.0%[3][4] |
| Precision (% RSD) | Intra-day: < 10.1%, Inter-day: < 7.7%[3][4] |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | 50.6 ng/mL[3] |
| Extraction Recovery | > 85%[1] |
| Stability | Zileuton is stable in human plasma for 6 hours at room temperature, for 30 days at -20°C, and after three freeze-thaw cycles.[1] |
Visualizations
Caption: Experimental workflow for Zileuton quantification.
Caption: Logical diagram of the HPLC system.
Caption: Zileuton's mechanism of action.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of Zileuton in human plasma.[1][9] The method has been successfully validated and can be readily implemented in a laboratory setting for routine analysis to support pharmacokinetic and bioequivalence studies of Zileuton.[1] The choice between LLE and PPT for sample preparation will depend on the available equipment and the desired level of sample cleanup. Similarly, the selection of the detection method (UV or MS/MS) will be determined by the required sensitivity and selectivity of the assay.
References
- 1. impactfactor.org [impactfactor.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zileuton [drugfuture.com]
- 6. Development and validation of simple RP-HPLC-PDA analytical protocol for zileuton assisted with Design of Experiments for robustness determination - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. itmedicalteam.pl [itmedicalteam.pl]
Zileuton Stock Solution: Preparation and Storage Protocols for Researchers
Application Note
Introduction
Zileuton is a potent and specific inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes.[1][2] Leukotrienes are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases.[1][2][3] Accurate and consistent preparation of Zileuton stock solutions is paramount for reliable in vitro and in vivo experimental results. This document provides detailed protocols for the preparation and storage of Zileuton stock solutions, ensuring optimal solubility and stability for research applications.
Data Presentation
Zileuton Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [3][4] |
| Molecular Weight | 236.29 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [3][4][5] |
| Melting Point | 144.2-145.2 °C | [1][3] |
Solubility Data
Zileuton is sparingly soluble in aqueous buffers and exhibits higher solubility in organic solvents.[4] For aqueous-based assays, it is recommended to first dissolve Zileuton in an organic solvent like DMSO before further dilution in the aqueous buffer of choice.[4]
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4], ≥20 mg/mL[5], 47 mg/mL (198.9 mM)[6] | Room Temperature, ~60°C[5] | Warming to ~60°C for 5 minutes can aid dissolution.[5] Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[6] |
| Ethanol | ~10 mg/mL[4], 47 mg/mL[6] | Room Temperature | - |
| Dimethylformamide (DMF) | ~30 mg/mL[4] | Room Temperature | - |
| DMSO:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL[4] | Room Temperature | Aqueous solutions are not recommended for storage beyond one day.[4] |
| Water | Practically insoluble (0.5 mg/ml)[1] | Room Temperature | - |
Storage and Stability
Proper storage is critical to maintain the integrity of both solid Zileuton and its stock solutions.
| Form | Storage Temperature | Stability | Light Sensitivity |
| Crystalline Solid | -20°C[4] or Room Temperature[5][7] | ≥ 4 years at -20°C[4] | Protect from light[2][3][7] |
| Stock Solution in Organic Solvent | -20°C or -80°C | 6 months at -20°C, 1 year at -80°C | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[8] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Zileuton Stock Solution in DMSO
Materials:
-
Zileuton (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of Zileuton:
-
Molecular Weight of Zileuton = 236.29 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 236.29 g/mol = 0.0023629 g
-
Mass (mg) = 2.36 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 2.36 mg of Zileuton directly into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.36 mg, add 1 mL of DMSO.
-
Cap the tube tightly.
-
Vortex the solution until the Zileuton is completely dissolved. Gentle warming (up to 60°C) can be applied if necessary to aid dissolution.[5]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[8]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
Zileuton stock solution in DMSO (e.g., 10 mM from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw the Stock Solution:
-
Remove an aliquot of the Zileuton stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution:
-
Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer to achieve the final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock.
-
The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced effects in biological assays.
-
-
Use and Storage:
-
Use the freshly prepared aqueous working solution immediately.
-
It is not recommended to store aqueous solutions of Zileuton for more than one day.[4]
-
Visualizations
Caption: Workflow for preparing Zileuton stock and working solutions.
Caption: Zileuton inhibits 5-lipoxygenase, blocking leukotriene synthesis.
References
- 1. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Zileuton = 98 HPLC 111406-87-2 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Zileuton (Zyflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Cell Viability Assays with Zileuton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zileuton is a well-established inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in various inflammatory diseases and have also been shown to play a role in cancer progression.[2] Consequently, Zileuton is a valuable tool for in vitro research to investigate the role of the 5-LOX pathway in cell viability, proliferation, and apoptosis in various cell types, including cancer and immune cells. These application notes provide detailed protocols for assessing the effects of Zileuton on cell viability using common in vitro assays and summarize key quantitative data from published studies.
Mechanism of Action of Zileuton
Zileuton exerts its primary effect by inhibiting the 5-LOX enzyme, thereby blocking the conversion of arachidonic acid to leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1][3] This inhibition of leukotriene production forms the basis of its anti-inflammatory properties.[1] Beyond its canonical role in inflammation, Zileuton has been shown to influence other signaling pathways. For instance, it can suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][4][5] The modulation of these pathways contributes to its observed effects on cell viability in various cancer cell lines.
Data Presentation: Quantitative Effects of Zileuton on Cell Viability
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Zileuton in different cell lines as reported in various studies. These values represent the concentration of Zileuton required to inhibit cell viability or proliferation by 50%.
Table 1: IC50 Values of Zileuton in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not Specified | 292 | [6] |
| MDA-MB-231 | Breast Cancer | Not Specified | 461 | [6] |
| PM-Zileuton™ in MDA-MB-231 | Breast Cancer | Not Specified | 304 | [6] |
| Cholangiocarcinoma (CCA) cell lines | Cholangiocarcinoma | SRB Assay | > 400 (at 72h) | [7] |
Table 2: IC50 Values of Zileuton in Other Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Rat Basophilic Leukemia (RBL-1) | Basophil | 5-HETE Synthesis Inhibition | 0.5 | |
| Rat Polymorphonuclear Leukocytes (PMNL) | Neutrophil | 5-HETE Synthesis Inhibition | 0.3 | |
| Rat PMNL | Neutrophil | LTB4 Biosynthesis Inhibition | 0.4 | |
| Human PMNL | Neutrophil | LTB4 Biosynthesis Inhibition | 0.4 | |
| Human Whole Blood | Mixed | LTB4 Biosynthesis Inhibition | 0.9 |
Experimental Protocols
Detailed methodologies for commonly used cell viability assays to assess the effects of Zileuton are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Zileuton (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Zileuton Treatment: Prepare serial dilutions of Zileuton in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of Zileuton to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Zileuton) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
Protocol 2: Resazurin (AlamarBlue) Assay
This is a fluorescent or colorimetric assay that measures the metabolic activity of viable cells.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Zileuton
-
96-well opaque-walled plates (for fluorescence) or clear plates (for absorbance)
-
Resazurin solution (e.g., 0.15 mg/mL in PBS, sterile filtered)[11]
-
Fluorescence microplate reader or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of culture medium and incubate overnight.[11]
-
Zileuton Treatment: Treat cells with various concentrations of Zileuton as described in the MTT protocol.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10-20 µL of Resazurin solution to each well.[11][12]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[11]
-
Measurement: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm.[11]
Protocol 3: Sulforhodamine B (SRB) Assay
This assay is based on the ability of SRB to bind to protein components of cells and is used to measure cell mass.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Zileuton
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid (1% v/v)
Procedure:
-
Cell Seeding and Treatment: Follow the same steps for cell seeding and Zileuton treatment as in the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[7]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.[7]
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. zellx.de [zellx.de]
Application of Zileuton in the Study of Neuroinflammatory Processes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Zileuton, a selective inhibitor of 5-lipoxygenase (5-LOX), has emerged as a valuable pharmacological tool for investigating the role of leukotriene-mediated pathways in neuroinflammatory and neurodegenerative processes.[1][2][3] Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, and their synthesis is significantly elevated in response to various central nervous system (CNS) insults.[1][2] By blocking the 5-LOX enzyme, Zileuton effectively inhibits the production of all leukotrienes, including leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and eosinophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which increase vascular permeability and promote bronchoconstriction.[1][2] This inhibitory action allows researchers to dissect the contribution of the 5-LOX pathway to the complex cascade of events in neuroinflammation, including microglial activation, cytokine release, and neuronal damage.
Mechanism of Action in Neuroinflammation
Zileuton exerts its anti-inflammatory effects in the CNS primarily by inhibiting the 5-lipoxygenase enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes.[1][2] This action leads to a reduction in pro-inflammatory signaling cascades. In various experimental models of neuroinflammation, Zileuton has been shown to:
-
Reduce Microglial Activation: Zileuton can suppress the activation of microglia, the resident immune cells of the CNS, thereby mitigating their pro-inflammatory functions.[2][3]
-
Inhibit Pro-inflammatory Cytokine Production: Treatment with Zileuton has been demonstrated to decrease the levels of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3][4]
-
Modulate Downstream Signaling Pathways: Zileuton can influence critical intracellular signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-κB) and PI3K/Akt pathways.[5][6]
Key Applications in Neuroinflammation Research
Zileuton is utilized in a variety of in vitro and in vivo models to study its potential therapeutic effects and to elucidate the role of the 5-LOX pathway in different neurological conditions.
-
Cerebral Ischemia: In animal models of stroke, such as middle cerebral artery occlusion (MCAO), Zileuton has been shown to reduce infarct volume, decrease neurological deficits, and attenuate the inflammatory response.[3][4][7]
-
Traumatic Brain Injury (TBI): Following TBI, Zileuton treatment can ameliorate brain damage, reduce neuroinflammation, and improve neurological outcomes.[2]
-
Neurodegenerative Diseases: Research in animal models of Alzheimer's disease suggests that Zileuton can reduce amyloid-beta and tau pathology, and in some contexts, decrease neuroinflammation.[8]
-
Subarachnoid Hemorrhage (SAH): Zileuton has been shown to inhibit inflammatory responses and neuronal death in animal models of SAH.[5]
Data Presentation
The following tables summarize quantitative data from key studies on the application of Zileuton in neuroinflammation research.
Table 1: Zileuton Dosage and Administration in In Vivo Neuroinflammation Models
| Model | Species | Zileuton Dosage | Route of Administration | Frequency/Duration | Reference |
| Traumatic Brain Injury (TBI) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Daily, starting 30 min post-TBI | [9] |
| Permanent Cerebral Ischemia (MCAO) | Rat | Not specified | Not specified | After onset of ischemia | [4] |
| Alzheimer's Disease Model | Mouse | 0.6-0.8 mg/day (estimated) | In drinking water | 10 months | [8] |
| Myocardial Infarction (as a model of ischemia-reperfusion injury) | Rat | 5 mg/kg | Oral | Twice daily for 3 days prior to I/R | [4] |
Table 2: Zileuton Concentration in In Vitro Neuroinflammation Models
| Cell Type | Stimulus | Zileuton Concentration | Incubation Time | Key Findings | Reference |
| BV-2 Microglia | Haemolysate | 5, 10, 15, 20 µM | 24 hours | Decreased M1 polarization, suppressed 5-LOX expression, reduced TNF-α | [5][10] |
| RAW264.7 Macrophages | - | 10 µM | 16 hours | Increased NRF2 levels | [11] |
Experimental Protocols
Detailed methodologies for key experiments involving Zileuton in neuroinflammation studies are provided below.
Protocol 1: In Vivo Administration of Zileuton in a Traumatic Brain Injury (TBI) Mouse Model
Objective: To assess the effect of Zileuton on neuroinflammation and neurological outcomes following TBI.
Materials:
-
Zileuton
-
Corn oil (vehicle)
-
Syringes and needles for intraperitoneal injection
-
Controlled Cortical Impact (CCI) device
-
Anesthesia (e.g., isoflurane)
-
Male C57BL/6J mice (20-25 g)
Procedure:
-
Animal Model: Induce TBI using a CCI device according to established protocols.[2]
-
Zileuton Preparation: Dissolve Zileuton in corn oil to a final concentration for a 10 mg/kg dose.
-
Administration:
-
30 minutes after TBI induction, administer the first intraperitoneal injection of Zileuton (10 mg/kg) or vehicle (corn oil).[9]
-
Continue daily intraperitoneal injections for the duration of the experiment.
-
-
Behavioral Testing: Perform neurological function tests, such as the rotarod test and fear conditioning test, at specified time points (e.g., 7 days post-TBI) to assess motor and cognitive deficits.[5]
-
Tissue Collection: At the end of the experimental period, euthanize the mice and collect brain tissue for further analysis (e.g., histology, Western blot, ELISA).
Protocol 2: In Vitro Treatment of BV-2 Microglial Cells with Zileuton
Objective: To investigate the effect of Zileuton on microglial activation and inflammatory mediator release.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Zileuton
-
Dimethyl sulfoxide (DMSO) (vehicle)
-
Haemolysate (or other inflammatory stimulus, e.g., LPS)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Zileuton Preparation: Prepare a stock solution of Zileuton in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 15, 20 µM). The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid toxicity.
-
Treatment:
-
Seed BV-2 cells in culture plates and allow them to adhere.
-
Expose the cells to the inflammatory stimulus (e.g., 1 mg/mL haemolysate) for 30 minutes.[10]
-
Remove the stimulus-containing medium and add fresh medium containing different concentrations of Zileuton or vehicle (DMSO).
-
Incubate the cells for 24 hours.[10]
-
-
Analysis: Collect the cell culture supernatant and cell lysates for subsequent analysis of cytokines (ELISA), protein expression (Western blot), or cell viability.
Protocol 3: Western Blot Analysis of Neuroinflammatory Markers
Objective: To determine the effect of Zileuton on the expression of key proteins in neuroinflammatory signaling pathways.
Materials:
-
Brain tissue lysates or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 3: Primary Antibodies for Western Blotting
| Target Protein | Function | Supplier (Example) | Dilution | Reference |
| 5-Lipoxygenase (5-LOX) | Leukotriene synthesis | Abcam (ab169755) | 1:500 | [1] |
| Phospho-NF-κB p65 | Activated inflammatory transcription factor | Cell Signaling Technology (#3033) | 1:1000 | [1] |
| NF-κB p65 | Total inflammatory transcription factor | Cell Signaling Technology (#8242) | 1:1000 | [1] |
| Phospho-Akt (S473) | Activated cell survival signaling | Cell Signaling Technology (#4060) | 1:1000 | [1] |
| Akt | Total cell survival signaling | Cell Signaling Technology (#4691) | 1:1000 | [1] |
| GAPDH | Loading control | Cell Signaling Technology (#5174) | 1:1000 | [1] |
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: ELISA for Leukotriene B4 (LTB4)
Objective: To measure the effect of Zileuton on the production of LTB4 in brain tissue.
Materials:
-
Brain tissue homogenates
-
LTB4 ELISA kit (e.g., Cayman Chemical #520111)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect brain tissue at the desired time point (e.g., 3 days post-TBI) and store at -80°C. Homogenize the tissue according to the ELISA kit manufacturer's instructions.[1]
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding an LTB4-acetylcholinesterase conjugate (tracer).
-
Adding an LTB4-specific antibody.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the LTB4 concentration in the samples based on the standard curve.
Protocol 5: Immunohistochemistry for Microglial Activation
Objective: To visualize and quantify the effect of Zileuton on microglial activation in brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody against a microglial activation marker (e.g., CD68 or Iba-1)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Prepare brain sections for immunohistochemistry.
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.
-
Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Washing: Wash the sections three times with PBST.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the sections three times with PBST in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting: Mount the sections with mounting medium.
-
Imaging and Analysis: Visualize the staining using a fluorescence microscope and quantify the fluorescence intensity or the number of positive cells in specific brain regions.[1]
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of Zileuton in neuroinflammation research.
Zileuton's mechanism of action in inhibiting neuroinflammation.
Experimental workflow for studying Zileuton in a TBI model.
Downstream signaling pathways modulated by Zileuton.
References
- 1. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton, a 5-Lipoxygenase Inhibitor, Attenuates Haemolysate-Induced BV-2 Cell Activation by Suppressing the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 7. Zileuton reduces inflammatory reaction and brain damage following permanent cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levosimendan limits reperfusion injury in a rat middle cerebral artery occlusion (MCAO) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Zileuton's Impact on Cholangiocarcinoma: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the effects of Zileuton, a 5-lipoxygenase inhibitor, on cholangiocarcinoma (CCA) cell proliferation and migration. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for CCA. The provided data, protocols, and pathway diagrams are compiled from recent studies to facilitate further research and development in this area.
Introduction
Cholangiocarcinoma (CCA) is an aggressive malignancy of the bile duct with a poor prognosis and limited treatment options.[1][2] Chronic inflammation is a known risk factor in the development of CCA, and inflammatory mediators such as leukotrienes are implicated in cancer progression.[3][4] Leukotrienes are synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX).[3][4] Zileuton, an inhibitor of 5-LOX, has demonstrated potential in preclinical studies to suppress CCA cell proliferation and migration, suggesting its potential as a repurposed therapeutic agent.[1][5] This document outlines the key findings and methodologies from studies investigating Zileuton's efficacy in CCA cell lines.
Data Summary: Effects of Zileuton on Cholangiocarcinoma Cells
The following tables summarize the quantitative data on the impact of Zileuton on CCA cell viability, proliferation, and migration.
Table 1: Effect of Zileuton on Cholangiocarcinoma Cell Viability/Proliferation
| Cell Line | Zileuton Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |
| KKU-023, KKU-100, KKU-213 | 400 | 72 hours | SRB Assay | Significant inhibition of cell viability in all cell lines. | [3] |
| RBE, SSP-25 | 100 | 72 hours | Cell Counting Kit-8 | Significant inhibition of cell proliferation (RBE: ~20% reduction; SSP-25: ~17% reduction).[1] | [1] |
| RBE, SSP-25 | 0-150 (Dose-dependent) | 72 hours | Cell Counting Kit-8 | Concentration-dependent inhibition of cell proliferation.[1] | [1] |
| RBE, SSP-25 | 100 (in combination with 50 µM Montelukast) | 72 hours | Cell Counting Kit-8 | Synergistically enhanced inhibitory effect on cell proliferation compared to either drug alone.[1][6] | [1][6] |
Table 2: Effect of Zileuton on Cholangiocarcinoma Cell Migration
| Cell Line | Zileuton Concentration (µM) | Time Point | Assay | Observed Effect | Reference |
| KKU-023 | 100, 200 | 12 hours | Wound Healing Assay | Significant inhibition of cell migration.[7] | [7] |
| KKU-023 | 50, 100, 200 | 18, 24 hours | Wound Healing Assay | Significant dose-dependent inhibition of cell migration.[7] | [7] |
| KKU-213 | 50, 100, 200 | 12 hours | Wound Healing Assay | Significant dose-dependent inhibition of cell migration.[3] | [3] |
| KKU-213 | 200 | 9 hours | Wound Healing Assay | Decreased cell migration.[3] | [3] |
| KKU-100 | 50, 100, 200 | 48 hours | Wound Healing Assay | Significant suppression of cell migration.[3] | [3] |
| KKU-100 | 100, 200 | 24, 72 hours | Wound Healing Assay | Significant suppression of cell migration.[3] | [3] |
| RBE, SSP-25 | 50 | 12, 48 hours | Wound Healing (Scratch) Assay | Inhibitory effect on migratory capacity.[1] | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Zileuton in CCA cells and a general experimental workflow for studying its effects.
Caption: Proposed signaling pathway of Zileuton in cholangiocarcinoma cells.
Caption: General experimental workflow for studying Zileuton in CCA.
Detailed Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies reported in the referenced literature.
Protocol 1: Cell Viability/Proliferation Assay (SRB or Cell Counting Kit-8)
Objective: To determine the effect of Zileuton on the viability and proliferation of CCA cells.
Materials:
-
CCA cell lines (e.g., KKU-023, KKU-100, KKU-213, RBE, SSP-25)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
Zileuton (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
For SRB Assay:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
-
For Cell Counting Kit-8 (CCK-8) Assay:
-
CCK-8 reagent
-
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CCA cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Zileuton (e.g., 0, 50, 100, 150, 200, 400 µM).[1][3] Include a vehicle control group treated with the same concentration of solvent used to dissolve Zileuton.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[1][3]
-
Assay Procedure:
-
For SRB Assay:
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with SRB solution for 10-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain with Tris-base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of Zileuton on the migratory capacity of CCA cells.
Materials:
-
CCA cell lines
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing assay tool
-
Zileuton
-
Vehicle control
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed CCA cells into 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Creating the Wound: Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh serum-free or low-serum medium containing different concentrations of Zileuton (e.g., 0, 50, 100, 200 µM).[3] Include a vehicle control group.
-
Image Acquisition: Capture images of the scratch at 0 hours (immediately after creating the wound) and at subsequent time points (e.g., 9, 12, 18, 24, 48, 72 hours).[3]
-
Data Analysis: Measure the width or area of the scratch at each time point. The migration rate can be calculated as the percentage of wound closure relative to the initial wound area.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of Zileuton on the expression and phosphorylation of proteins involved in signaling pathways related to proliferation and migration (e.g., Akt, ERK, EMT markers).[1][3]
Materials:
-
CCA cells treated with Zileuton and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-5-LOX, anti-15-LOX-1, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)[1][3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein levels to the total protein levels.[5]
Conclusion
The available data strongly suggest that Zileuton inhibits the proliferation and migration of cholangiocarcinoma cells in vitro.[1][3] The mechanism of action appears to be mediated, at least in part, through the inhibition of the 5-LOX enzyme, leading to the downregulation of pro-tumorigenic signaling pathways such as the Akt and ERK pathways.[1][2][3] These findings provide a solid foundation for further investigation into Zileuton as a potential therapeutic agent for cholangiocarcinoma. The protocols and data presented herein are intended to serve as a valuable resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential of Anti-Leukotriene Drugs as New Therapeutic Agents for Inhibiting Cholangiocarcinoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Zileuton in DMSO: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing zileuton, proper handling of its dimethyl sulfoxide (DMSO) solutions is critical for experimental success. This guide provides detailed information on the solubility and stability of zileuton in DMSO, along with troubleshooting advice for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of zileuton in DMSO?
A1: Zileuton exhibits good solubility in DMSO. However, the reported solubility can vary between suppliers. Available data indicates a solubility range of approximately 30 mg/mL to 47 mg/mL.[1][2][3] One supplier specifies a solubility of ≥20 mg/mL, noting that warming the solution to around 60°C for 5 minutes can aid in dissolution. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can lead to the absorption of moisture, which may reduce the solubility of zileuton.[2]
Q2: My zileuton is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving zileuton in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: As recommended by some suppliers, gently warming the solution to approximately 60°C for a short period (e.g., 5 minutes) can facilitate dissolution.
-
Sonication: Using an ultrasonic bath can help to break up any clumps of the compound and enhance solubilization.
-
Use Fresh DMSO: DMSO is hygroscopic and readily absorbs moisture from the air, which can negatively impact the solubility of compounds.[2] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Inert Gas: When preparing a stock solution, purging the vial with an inert gas can help to prevent moisture contamination.[1]
Q3: How should I store my zileuton stock solution in DMSO?
A3: For optimal stability, it is recommended to aliquot your zileuton stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2]
Q4: I observed precipitation when I diluted my zileuton-DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue as zileuton is sparingly soluble in aqueous buffers.[1] The high concentration of zileuton in the DMSO stock can crash out when introduced to an aqueous environment. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of aqueous media, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible while maintaining the solubility of zileuton. It is also crucial to have a vehicle control with the same final DMSO concentration to account for any solvent effects.[4]
-
Formulation Aids: For in vivo studies, co-solvents and formulation aids like PEG300, Tween 80, or cyclodextrins are often used to maintain the solubility of zileuton in aqueous preparations.[2][5]
Q5: What is the stability of zileuton in DMSO?
Quantitative Data Summary
| Parameter | Solvent | Concentration | Temperature | Notes | Reference |
| Solubility | DMSO | ~30 mg/mL | Not Specified | [1][3] | |
| DMSO | 47 mg/mL (198.9 mM) | Not Specified | Use fresh DMSO as moisture can reduce solubility. | [2] | |
| DMSO | ≥20 mg/mL | ~60°C | Warming for 5 minutes can aid dissolution. | ||
| Stability (Stock Solution) | DMSO | Not Specified | -20°C | Up to 1 month | [2] |
| DMSO | Not Specified | -80°C | Up to 1 year | [2] |
Experimental Protocols
Protocol for Preparing a Zileuton Stock Solution in DMSO
-
Preparation: Allow the zileuton solid and a fresh, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of zileuton powder in a sterile conical tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, proceed with the following steps.
-
Warming (Optional): Place the tube in a water bath set to approximately 60°C for 5-minute intervals, vortexing between intervals until the solid is fully dissolved.
-
Sonication (Optional): Alternatively, place the tube in an ultrasonic bath for short intervals until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials. Store at -20°C for short-term use or -80°C for long-term storage.[2]
Visual Guides
Caption: Troubleshooting workflow for dissolving zileuton in DMSO.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Zileuton Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zileuton. The information is designed to address common challenges related to its low aqueous solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Zileuton that contribute to its low aqueous solubility?
A1: Zileuton's poor aqueous solubility is primarily due to its molecular structure, which confers a relatively high lipophilicity and a weakly acidic nature. Key properties are summarized in the table below.
Q2: What is the primary mechanism of action of Zileuton?
A2: Zileuton is a direct inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1][2] By inhibiting 5-LOX, Zileuton blocks the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] This mechanism is central to its therapeutic effects.
Q3: Besides its primary target, are there other signaling pathways affected by Zileuton?
A3: Yes, studies have shown that Zileuton can also inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in certain cell types, particularly in cancer cells.[1] This can lead to downstream effects on cell proliferation, migration, and survival.[1]
Data Presentation: Zileuton Solubility
The following tables summarize the solubility of Zileuton in various solvents.
Table 1: Solubility of Zileuton in Common Organic Solvents
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] |
| Ethanol | ~10 mg/mL[3] |
Table 2: Solubility of Zileuton in Aqueous and Co-solvent Systems
| Solvent System | Solubility |
| Water | 0.0539 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a Zileuton Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution of Zileuton in an organic solvent, which can then be diluted in an aqueous buffer or cell culture medium for experiments.
Materials:
-
Zileuton powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Weigh the desired amount of Zileuton powder in a sterile microcentrifuge tube or vial under an inert gas atmosphere to minimize oxidation.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 30 mg/mL).
-
Vortex the solution until the Zileuton is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Once dissolved, purge the headspace of the tube or vial with inert gas before sealing tightly.
-
Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to a few days. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffers or Cell Culture Media
This protocol details the dilution of the Zileuton stock solution into an aqueous medium for experimental use.
Materials:
-
Zileuton stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to the experimental temperature (typically 37°C)
-
Sterile tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw the Zileuton stock solution at room temperature or in a 37°C water bath.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the stock solution into the pre-warmed aqueous buffer or cell culture medium to achieve the final desired working concentration. Crucially, add the aqueous medium to the Zileuton stock solution dropwise while vortexing or stirring vigorously to prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of Zileuton for more than one day as precipitation can occur.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution into aqueous media | - The concentration of Zileuton in the final working solution exceeds its solubility limit in the aqueous medium.- The stock solution was added too quickly to the aqueous medium.- The aqueous medium was not pre-warmed.- The final concentration of the organic co-solvent is too low. | - Lower the final concentration of Zileuton.- Add the aqueous medium to the stock solution slowly and with vigorous mixing.- Ensure the aqueous medium is pre-warmed to 37°C.- Consider if a slightly higher, non-toxic concentration of the co-solvent can be used. |
| Cloudiness or precipitation in the cell culture medium during the experiment | - Zileuton is precipitating out of solution over time.- Interaction with components of the cell culture medium or serum.- Temperature fluctuations. | - Prepare fresh working solutions immediately before each experiment.- Reduce the final concentration of Zileuton.- If using serum, consider reducing the serum concentration if experimentally feasible, or test for compatibility.- Maintain a stable temperature in the incubator. |
| Inconsistent experimental results | - Degradation of Zileuton in the stock solution due to repeated freeze-thaw cycles or improper storage.- Inaccurate concentration of the working solution due to precipitation. | - Aliquot the stock solution into single-use volumes.- Always visually inspect the working solution for any signs of precipitation before use. If precipitation is observed, discard and prepare a fresh solution. |
Signaling Pathway and Experimental Workflow Diagrams
References
Zileuton Hepatotoxicity Research: Technical Support Center
Welcome to the technical support center for researchers investigating Zileuton-induced hepatotoxicity in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are administering Zileuton to our mice but observe high variability in serum ALT/AST levels and histological outcomes. Is this expected?
A1: Yes, significant interindividual variability is a key feature of Zileuton-induced liver injury (ZILI) and is one of the reasons it's classified as an idiosyncratic drug-induced liver injury (DILI).[1] Studies using the Diversity Outbred (DO) mouse model, which mimics the genetic diversity of the human population, have shown marked variability in serum liver enzyme elevation and histopathological findings following Zileuton administration.[2][3]
Troubleshooting High Variability:
-
Confirm Genetic Background: Standard inbred mouse strains may not capture the idiosyncratic nature of ZILI. The DO mouse population is a promising model for these studies.[4] If using an inbred strain, be aware that the response may be minimal or uniform.
-
Standardize Administration: Ensure consistent Zileuton formulation, dosage, and administration route (e.g., oral gavage).[1] Inconsistent delivery can be a major source of experimental variance.
-
Stratify Data by Outcome: Instead of pooling all Zileuton-treated animals, consider stratifying them based on histopathological outcomes (e.g., no injury, fatty change, necrosis) for downstream mechanistic analysis.[1] This can help uncover mechanisms specific to susceptibility versus resistance.
Q2: What are the primary mechanisms of Zileuton hepatotoxicity suggested by animal models, and how can we test for them?
A2: Animal models, particularly the DO mouse model, point to a multi-faceted mechanism involving metabolic activation, oxidative/nitrosative stress, and mitochondrial dysfunction.[2][4] The leading hypothesis is that reactive metabolites of Zileuton initiate cellular stress.[5]
Key Mechanistic Pathways & Experimental Approaches:
-
Nitrosative Stress: Increased inducible nitric oxide synthase (iNOS) and nitrotyrosine protein adducts are observed in the livers of susceptible mice.[1][3]
-
Mitochondrial Dysfunction: Transcriptomic analyses highlight mitochondrial dysfunction and altered fatty acid oxidation as key molecular events.[2][3]
-
Metabolic Differences: Variations in cytochrome P450 (CYP) enzymes and glutathione-mediated detoxification pathways are thought to contribute to susceptibility.[2] Zileuton is metabolized by CYP1A2, CYP2C9, and CYP3A4 and is a known mechanism-based inhibitor of CYP1A2.[6]
The logical flow from Zileuton administration to liver injury based on current evidence is illustrated below.
Q3: Our histopathology shows mixed features of apoptosis and necrosis. How can we quantitatively differentiate these cell death pathways?
A3: It is common for DILI to involve a spectrum of cell death modalities.[7] While histopathology provides the initial observation, specific molecular assays are required for confirmation and quantification.
Troubleshooting Workflow for Cell Death Analysis:
The following workflow can guide your investigation to distinguish between apoptosis and necrosis.
While some studies on Zileuton in other contexts show effects on caspase-3, explicit evidence in animal models of hepatotoxicity is still emerging.[8] Therefore, assessing multiple markers is crucial.
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Nitrotyrosine
This protocol is adapted from the methodology used in the key DO mouse study to detect nitrosative stress.[1]
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Process and embed tissue in paraffin wax.
-
Cut 5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 30 minutes.
-
Perform two 5-minute washes in xylene.
-
Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Staining:
-
Wash slides with PBS-T (Phosphate Buffered Saline with 0.05% Tween 20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS-T.
-
Apply a protein block (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with primary antibody (e.g., rabbit anti-nitrotyrosine) overnight at 4°C.
-
Wash with PBS-T (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS-T (3 x 5 minutes).
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and xylene.
-
Coverslip with permanent mounting medium.
-
-
Analysis:
-
Capture images using a brightfield microscope.
-
Quantify the percentage of positively stained area using image analysis software (e.g., ImageJ/Fiji).
-
Quantitative Data Summary
The following tables summarize key quantitative findings from Zileuton hepatotoxicity studies in DO mice.
Table 1: Summary of Histopathological Findings in Female DO Mice Treated with Zileuton (Data sourced from You, D. et al., 2020)[1]
| Histopathological Finding | Vehicle-Treated Group (n=100) | Zileuton-Treated Group (n=400) |
| Hepatocellular Necrosis | 1 animal (1.0%) | 8 animals (2.0%) |
| Microvesicular Fatty Change | 0 animals (0.0%) | 81 animals (20.3%) |
| Hepatocellular Mitosis | 0 animals (0.0%) | 14 animals (3.5%) |
| Focal/Multifocal Inflammation | 0 animals (0.0%) | 2 animals (0.5%) |
Table 2: Effect of Zileuton on Cytochrome P450 1A2 (CYP1A2) Activity (Data from human liver microsome studies, relevant for animal model interpretation)[9]
| Zileuton Form | Inhibition Type | KI (µM) | kinact (min-1) |
| Racemate | Mechanism-Based | 117 | 0.035 |
| (S)-(-)-enantiomer | Mechanism-Based | 98.2 | 0.037 |
| (R)-(+)-enantiomer | Mechanism-Based | 66.6 | 0.012 |
| KI: Inhibitor concentration at half-maximal inactivation rate. kinact: Maximal rate of enzyme inactivation. |
References
- 1. Nitrosative Stress and Lipid Homeostasis as a Mechanism for Zileuton Hepatotoxicity and Resistance in Genetically Sensitive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosative Stress and Lipid Homeostasis as a Mechanism for Zileuton Hepatotoxicity and Resistance in Genetically Sensitive Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zileuton Liver Toxicity Study in DO Mice [cebs.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Zileuton - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-based inhibition of human liver microsomal cytochrome P450 1A2 by zileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Zileuton-Induced Liver Enzyme Elevation In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Zileuton-induced liver enzyme elevation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of Zileuton-induced liver enzyme elevation?
A1: Zileuton-induced hepatotoxicity is believed to be multifactorial. Evidence suggests the involvement of nitrosative stress, mitochondrial dysfunction, and alterations in fatty acid oxidation.[1][2][3] The formation of reactive metabolites of Zileuton by cytochrome P450 enzymes can lead to cellular damage.[4] Genetic predisposition also plays a significant role, leading to idiosyncratic responses observed in a subset of patients.[1]
Q2: Why is there significant inter-individual variability in liver enzyme elevation in response to Zileuton in our animal models?
A2: Marked inter-individual variability is a known phenomenon in Zileuton-induced hepatotoxicity, mirroring the idiosyncratic nature of this adverse effect in humans.[1][2] If you are using genetically diverse animal models, such as Diversity Outbred (DO) mice, this variability is expected and is a key feature of the model that reflects the genetic diversity of the human population.[1] When designing experiments with DO mice, it is crucial to use a sufficiently large sample size to achieve statistical power and to account for the expected variability in the statistical analysis.
Q3: Are there any potential strategies to minimize Zileuton-induced liver enzyme elevation in our in vivo studies?
A3: While specific in vivo studies co-administering Zileuton with hepatoprotective agents are limited, the known mechanisms of toxicity suggest potential mitigation strategies. Since nitrosative stress and depletion of glutathione are implicated, the use of antioxidants or glutathione precursors like N-acetylcysteine (NAC) could theoretically offer protection. NAC is a precursor for glutathione synthesis and has been shown to be hepatoprotective in other models of drug-induced liver injury.
Troubleshooting Guides
Elevated and Variable Liver Enzyme Levels
Issue: You are observing highly variable and unexpectedly high ALT/AST levels in your Zileuton-treated animals.
Troubleshooting Steps:
-
Review Animal Model: If using Diversity Outbred (DO) mice, high inter-individual variability is an inherent characteristic of this model and reflects the genetic diversity in response to the drug.[1]
-
Recommendation: Ensure your study is adequately powered to account for this variability. Consider grouping animals based on the severity of their liver injury for mechanistic analyses (e.g., no injury, mild-to-moderate, severe).
-
-
Check Dosing and Formulation:
-
Recommendation: Verify the accuracy of your Zileuton dose calculations and the homogeneity of the dosing formulation. Ensure the vehicle used is appropriate and does not contribute to liver injury.
-
-
Standardize Experimental Conditions:
-
Recommendation: Minimize environmental stressors and ensure consistent housing conditions, as stress can influence liver enzyme levels. Standardize the timing of dosing and sample collection.
-
-
Sample Handling and Analysis:
-
Recommendation: Ensure proper blood collection and serum/plasma separation techniques to avoid hemolysis, which can falsely elevate AST and ALT levels. Follow the manufacturer's protocol for your ALT/AST assay kits precisely.
-
Quantitative Data Summary
The following tables summarize quantitative data on Zileuton-induced liver enzyme elevation from in vivo studies.
Table 1: Serum Liver Enzyme Levels in Diversity Outbred (DO) Mice Treated with Zileuton
| Treatment Group | N | Mean ALT (U/L) | Mean AST (U/L) |
| Vehicle | 50 | ~50 | ~100 |
| Zileuton (300 mg/kg/day for 7 days) | 400 | ~150 (with high variability) | ~200 (with high variability) |
Data adapted from a study in female Diversity Outbred mice, showing significant inter-individual variability in the Zileuton-treated group.[1]
Experimental Protocols
Measurement of Serum ALT and AST Levels
Principle: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream upon liver cell damage. Their quantification in serum is a standard biomarker for hepatotoxicity.
Materials:
-
Commercial ALT and AST assay kits (colorimetric or enzymatic)
-
Microplate reader
-
Mouse serum samples
Protocol:
-
Sample Collection: Collect blood from mice via a suitable method (e.g., cardiac puncture, tail vein). Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.
-
Assay Procedure: Follow the instructions provided with your commercial ALT and AST assay kits. Typically, this involves: a. Preparing a standard curve with the provided calibrators. b. Adding a small volume of serum to the wells of a microplate. c. Adding the reaction mixture containing the substrate and cofactors. d. Incubating the plate for a specified time at a specific temperature. e. Measuring the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the ALT and AST concentrations in your samples by comparing their absorbance values to the standard curve.
Troubleshooting:
-
High background: Ensure that hemolyzed samples are not used, as red blood cells contain AST and ALT.
-
Inconsistent results: Ensure accurate pipetting and consistent incubation times.
Assessment of Nitrosative Stress: Immunohistochemistry for Nitrotyrosine
Principle: Nitrotyrosine is a marker of nitrosative stress, formed by the reaction of peroxynitrite with tyrosine residues in proteins. Immunohistochemistry (IHC) allows for the visualization of nitrotyrosine adducts in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) mouse liver sections
-
Primary antibody against nitrotyrosine
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Immerse in a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each). c. Rinse with distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a citrate buffer (pH 6.0) for 10-20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary anti-nitrotyrosine antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides and apply the DAB substrate. Monitor for color development.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope. The presence of brown staining indicates nitrotyrosine formation.
Troubleshooting:
-
No staining: Ensure proper antigen retrieval and antibody dilution.
-
High background: Optimize blocking steps and antibody concentrations.
Signaling Pathways and Experimental Workflows
Zileuton-Induced Hepatotoxicity Pathway
Caption: Proposed mechanism of Zileuton-induced hepatotoxicity.
Experimental Workflow for Investigating Zileuton Hepatotoxicity
Caption: General experimental workflow for in vivo studies.
Farnesoid X Receptor (FXR) Signaling in Hepatoprotection
Caption: Overview of the FXR signaling pathway in the liver.
References
- 1. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
Troubleshooting Zileuton variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using Zileuton in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Zileuton?
Zileuton is a selective and reversible inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1][2][3][4] By inhibiting 5-LOX, Zileuton blocks the synthesis of leukotrienes, which are pro-inflammatory mediators.[1][4] Specifically, it prevents the conversion of arachidonic acid into leukotriene A4 (LTA4), which is a precursor for other leukotrienes such as LTB4, LTC4, LTD4, and LTE4.[1][4] These leukotrienes are involved in various inflammatory processes, including neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction.[4]
Q2: What are the common causes of variability in Zileuton's effectiveness in vitro?
Variability in Zileuton's in vitro efficacy can arise from several factors:
-
Cell Line Specificity: The expression levels of 5-LOX can vary significantly between different cell lines, leading to differences in sensitivity to Zileuton.[1]
-
Solubility and Stability: Zileuton has poor water solubility.[5] Improper dissolution or degradation in culture media can lead to inconsistent concentrations and reduced activity.
-
Protein Binding: Zileuton is highly bound to plasma proteins, primarily albumin.[2][6] The presence and concentration of serum proteins in the cell culture medium can reduce the free, active concentration of Zileuton.
-
Off-Target Effects: At higher concentrations, Zileuton may exhibit off-target effects, such as the inhibition of prostaglandin synthesis by interfering with arachidonic acid release, which can confound experimental results.[7]
Q3: How should Zileuton be prepared and stored for in vitro experiments?
For in vitro use, Zileuton should be dissolved in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[8] It is sparingly soluble in aqueous buffers.[8] To prepare a working solution, first dissolve Zileuton in an organic solvent and then dilute it with the aqueous buffer of choice.[8] It is recommended not to store the aqueous solution for more than one day.[8] For long-term storage, Zileuton powder should be stored at -20°C.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for 5-LOX Inhibition
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Zileuton Concentration | - Verify the purity and integrity of the Zileuton stock. - Prepare fresh stock solutions in a suitable organic solvent like DMSO before each experiment.[8] - Ensure accurate dilution of the stock solution into the assay buffer. |
| Variability in 5-LOX Enzyme Activity | - Use a standardized source of 5-LOX enzyme or cell lysate. - Ensure consistent protein concentration in the assay. - Include a positive control with a known 5-LOX inhibitor. |
| Assay Conditions | - Maintain a consistent pH and temperature during the assay. - Ensure the substrate (arachidonic acid) concentration is not limiting. - Optimize the incubation time to be within the linear range of the enzyme reaction. |
| Presence of Interfering Substances | - If using cell lysates, be aware of endogenous substances that may interfere with the assay. - In cell-based assays, the presence of serum proteins can bind to Zileuton, reducing its effective concentration.[2] Consider using serum-free media or accounting for protein binding. |
Issue 2: Unexpected Effects on Cell Viability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Zileuton Concentration | - Zileuton can affect cell viability at high concentrations.[1] Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Solvent Toxicity | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). - Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
| Cell Line Sensitivity | - Different cell lines may have varying sensitivities to Zileuton.[1] Test a panel of cell lines if the observed effect is unexpected. |
| Off-Target Effects | - Zileuton can inhibit prostaglandin synthesis, which may impact cell proliferation and survival in some models.[7] Consider measuring prostaglandin levels to assess this possibility. |
Issue 3: High Variability in Animal Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration and Bioavailability | - Ensure accurate and consistent dosing. For oral administration, consider the formulation (e.g., immediate-release vs. extended-release) and the timing relative to feeding, as this can affect absorption.[6] |
| Genetic Variability in Animal Models | - Different mouse or rat strains can exhibit varied responses to Zileuton, particularly concerning hepatotoxicity.[3][9] Using a genetically diverse outbred stock like Diversity Outbred (DO) mice can help identify genetic factors influencing the response.[3][9] |
| Metabolic Differences | - Zileuton is metabolized by cytochrome P450 enzymes (CYP1A2, 2C9, and 3A4).[6] Factors that influence the activity of these enzymes, such as co-administered drugs or diet, can alter Zileuton's pharmacokinetics and efficacy.[4][6] |
| Underlying Health Status of Animals | - Ensure animals are healthy and free from underlying conditions that could affect the experimental outcome. For example, pre-existing liver conditions can increase the risk of Zileuton-induced hepatotoxicity.[6] |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)
This protocol is a general guideline for measuring 5-LOX activity in cell lysates using a fluorometric assay kit.
Materials:
-
5-LOX Assay Kit (containing assay buffer, probe, substrate, and a 5-LOX inhibitor like Zileuton)
-
Cell lysate containing 5-LOX
-
96-well white microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 500/536 nm)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold LOX assay buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare a standard curve using the provided oxidized probe standard.
-
In separate wells of the 96-well plate, add your cell lysate (sample), a sample with the 5-LOX inhibitor (inhibitor control), and a positive control (if provided in the kit).
-
Adjust the volume in each well with the LOX assay buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the LOX probe.
-
Add the reaction mix to each well and incubate for a specified time at room temperature, protected from light.
-
Add the LOX substrate to initiate the reaction.
-
Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 500/536 nm for 30-40 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each sample.
-
Subtract the slope of the inhibitor control from the sample slope to determine the specific 5-LOX activity.
-
Use the standard curve to quantify the amount of product formed.
-
Protocol 2: Leukotriene Measurement by ELISA
This protocol provides a general workflow for measuring leukotriene (e.g., LTB4, LTC4, LTE4) levels in biological samples using an ELISA kit.
Materials:
-
Leukotriene ELISA Kit (containing coated plate, standards, detection antibody, HRP conjugate, substrate, and stop solution)
-
Biological sample (e.g., cell culture supernatant, plasma, BALF)
-
Microplate reader capable of absorbance measurement at 450 nm
Procedure:
-
Sample Preparation:
-
Collect and process your biological sample according to the ELISA kit's instructions. This may involve centrifugation or extraction steps.
-
Dilute samples as necessary to fall within the range of the standard curve.
-
-
ELISA Assay:
-
Prepare the standard curve by serially diluting the provided leukotriene standard.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the detection antibody to each well and incubate.
-
Wash the plate multiple times to remove unbound antibodies.
-
Add the HRP conjugate and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the leukotriene in your samples by interpolating from the standard curve.
-
Visualizations
Caption: Zileuton's mechanism of action via 5-LOX inhibition.
Caption: A logical workflow for troubleshooting Zileuton experiments.
References
- 1. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro plasma protein binding of zileuton and its N-dehydroxylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrosative Stress and Lipid Homeostasis as a Mechanism for Zileuton Hepatotoxicity and Resistance in Genetically Sensitive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Zileuton Liver Toxicity Study in DO Mice [cebs.niehs.nih.gov]
Zileuton Off-Target Effects: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling for the off-target effects of Zileuton in experimental settings. Zileuton, a potent 5-lipoxygenase (5-LOX) inhibitor, is a valuable tool for studying the leukotriene pathway. However, its utility can be compromised by off-target activities that may confound experimental results. This guide offers troubleshooting advice and detailed protocols to help you design robust experiments and accurately interpret your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Zileuton?
A1: Beyond its intended inhibition of 5-LOX, Zileuton has been reported to exert several off-target effects, including:
-
Inhibition of Ferroptosis: Zileuton can inhibit ferroptosis, a form of iron-dependent programmed cell death, independently of its 5-LOX activity.
-
Modulation of γ-Secretase Activity: Zileuton has been shown to affect the activity of γ-secretase, a key enzyme involved in the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease.
-
Impact on Tau Phosphorylation: Research suggests that Zileuton can decrease the phosphorylation of tau protein, another hallmark of Alzheimer's disease.
-
Activation of PI3K/Akt Signaling: Zileuton can activate the PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation.
-
Modulation of NF-κB Signaling: Zileuton has been observed to influence the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.
-
Inhibition of Prostaglandin Biosynthesis: Zileuton can suppress the release of arachidonic acid, thereby inhibiting the production of prostaglandins.
Q2: How can I be sure that the observed effects in my experiment are due to 5-LOX inhibition and not off-target effects?
A2: To ensure the specificity of Zileuton's action in your experiments, a combination of control experiments is crucial. These may include:
-
Using a 5-LOX Knockout/Knockdown Model: The most definitive control is to use a cell line or animal model where the 5-LOX gene (ALOX5) has been knocked out or its expression is silenced (e.g., using CRISPR/Cas9 or siRNA). In such a model, any effect observed with Zileuton treatment can be attributed to off-target mechanisms.
-
Employing Structurally Unrelated 5-LOX Inhibitors: Using another 5-LOX inhibitor with a different chemical structure can help confirm that the observed effect is due to the inhibition of the enzyme and not a specific off-target effect of Zileuton.
-
Leukotriene Rescue Experiments: If Zileuton's effect is on-target, it should be reversible by the addition of downstream products of 5-LOX, such as leukotriene B4 (LTB4) or cysteinyl leukotrienes (CysLTs).
-
Dose-Response Curves: Establishing a dose-response curve for Zileuton's effect on 5-LOX activity (e.g., LTB4 production) versus its effect on the off-target pathway of interest can help identify a concentration window where 5-LOX is inhibited with minimal off-target engagement.
Q3: At what concentrations are Zileuton's off-target effects typically observed?
A3: The concentration at which off-target effects become significant can vary depending on the cell type and experimental conditions. However, as a general guideline, on-target 5-LOX inhibition occurs at lower micromolar concentrations, while some off-target effects may require higher concentrations. It is essential to perform dose-response experiments to determine the optimal concentration for your specific system.
Troubleshooting Guides
Issue 1: Unexpected cell death or survival in my Zileuton-treated cells.
This could be due to Zileuton's off-target effect on ferroptosis or the PI3K/Akt survival pathway.
Troubleshooting Steps:
-
Assess Ferroptosis:
-
Control: Treat cells with a known ferroptosis inducer (e.g., erastin or RSL3) and a specific ferroptosis inhibitor (e.g., ferrostatin-1) as positive and negative controls.
-
Experiment: Co-treat Zileuton-exposed cells with ferrostatin-1. If ferrostatin-1 reverses the effect of Zileuton on cell viability, it suggests an off-target effect on ferroptosis.
-
Measure Markers: Analyze markers of ferroptosis such as lipid peroxidation (using C11-BODIPY 581/591), glutathione (GSH) levels, and the expression of GPX4.
-
-
Evaluate PI3K/Akt Pathway Activation:
-
Control: Use a specific PI3K inhibitor (e.g., LY294002 or wortmannin) to confirm the involvement of this pathway in your observed phenotype.
-
Experiment: Co-treat Zileuton-exposed cells with a PI3K inhibitor. If the inhibitor blocks the effect of Zileuton, it points to an off-target activation of the PI3K/Akt pathway.
-
Western Blot: Analyze the phosphorylation status of Akt (p-Akt) and downstream targets like mTOR and GSK3β. An increase in phosphorylation upon Zileuton treatment would indicate pathway activation.
-
Issue 2: My results on neuroinflammation or neurodegeneration are difficult to interpret.
Zileuton's effects on γ-secretase and tau phosphorylation can complicate studies in neuroscience.
Troubleshooting Steps:
-
Dissect γ-Secretase Modulation:
-
Control: Use a specific γ-secretase inhibitor, such as DAPT or semagacestat, as a positive control for γ-secretase inhibition.
-
Experiment: Compare the effects of Zileuton and a specific γ-secretase inhibitor on the production of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42).
-
Assay: Perform a γ-secretase activity assay using a fluorogenic substrate to directly measure the effect of Zileuton on enzyme activity.
-
-
Investigate Tau Phosphorylation:
-
Control: Use inhibitors of kinases known to phosphorylate tau (e.g., GSK3β inhibitors like CHIR-99021) as controls.
-
Experiment: Assess the phosphorylation of specific tau epitopes (e.g., AT8, PHF-1) in the presence of Zileuton.
-
Western Blot/ELISA: Use phospho-specific tau antibodies to quantify changes in tau phosphorylation.
-
Issue 3: I am observing unexpected inflammatory responses.
Zileuton's influence on the NF-κB pathway and prostaglandin synthesis can lead to complex inflammatory outcomes.
Troubleshooting Steps:
-
Examine NF-κB Signaling:
-
Control: Use a known NF-κB inhibitor (e.g., BAY 11-7082) to confirm the role of this pathway.
-
Experiment: Co-treat Zileuton-exposed cells with an NF-κB inhibitor to see if it reverses the observed effect.
-
Reporter Assay: Use a luciferase reporter assay with an NF-κB response element to quantify the effect of Zileuton on NF-κB transcriptional activity.
-
Western Blot: Analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65).
-
-
Assess Prostaglandin Production:
-
Control: Use a cyclooxygenase (COX) inhibitor (e.g., indomethacin or celecoxib) to block prostaglandin synthesis.
-
Experiment: Measure the levels of prostaglandins (e.g., PGE2) in the presence of Zileuton.
-
Rescue: Add exogenous arachidonic acid to see if it restores prostaglandin production in Zileuton-treated cells. This would indicate that Zileuton is acting upstream by limiting arachidonic acid availability.
-
Quantitative Data Summary
| Parameter | Zileuton Concentration/Effect | On-Target/Off-Target | Reference |
| 5-LOX Inhibition (IC50) | 0.3 - 0.9 µM (in vitro) | On-Target | [1] |
| Prostaglandin E2 (PGE2) Inhibition (IC50) | 2.7 - 5.8 µM (in macrophages) | Off-Target | [2] |
| NF-κB Activation | Significant reduction at 40 mg/kg (in vivo, rat) | Off-Target | [3] |
| PI3K/Akt Pathway | Upregulation of p-Akt | Off-Target | [4][5] |
| Ferroptosis Inhibition | Dose-dependent inhibition of glutamate-induced cell death | Off-Target | [6] |
| γ-Secretase Modulation | Reduction in presenilin-1, nicastrin, PEN-2, APH-1 | Off-Target | |
| Tau Phosphorylation | Decrease in phosphorylation at multiple epitopes | Off-Target |
Detailed Experimental Protocols
Protocol 1: Controlling for Off-Target Effects on Ferroptosis
Objective: To differentiate between 5-LOX inhibition and direct ferroptosis inhibition by Zileuton.
Materials:
-
Cells of interest
-
Zileuton
-
Erastin or RSL3 (ferroptosis inducers)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
C11-BODIPY 581/591 dye for lipid peroxidation measurement
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate.
-
Treatment Groups:
-
Vehicle control
-
Zileuton alone (at various concentrations)
-
Erastin or RSL3 alone
-
Zileuton + Erastin/RSL3
-
Ferrostatin-1 alone
-
Zileuton + Ferrostatin-1
-
Erastin/RSL3 + Ferrostatin-1
-
-
Incubation: Treat cells for the desired time period (e.g., 24 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Lipid Peroxidation Measurement:
-
In a parallel experiment, treat cells as described above.
-
Incubate cells with C11-BODIPY 581/591.
-
Analyze the shift in fluorescence from red to green using a flow cytometer or fluorescence microscope, indicating lipid peroxidation.
-
Expected Results:
-
If Zileuton's effect on cell viability is due to ferroptosis inhibition, ferrostatin-1 will mimic or enhance this effect, and co-treatment with ferrostatin-1 will not show an additive effect.
-
A decrease in lipid peroxidation in Zileuton-treated cells, similar to ferrostatin-1 treatment, would support an off-target effect on ferroptosis.
Protocol 2: Western Blot for PI3K/Akt and NF-κB Pathway Activation
Objective: To assess the activation state of the PI3K/Akt and NF-κB pathways following Zileuton treatment.
Materials:
-
Cells of interest
-
Zileuton
-
LY294002 (PI3K inhibitor)
-
BAY 11-7082 (NF-κB inhibitor)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-IκBα (Ser32), anti-total IκBα, anti-p-p65 (Ser536), anti-total p65, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with Zileuton, with or without pre-treatment with LY294002 or BAY 11-7082, for the desired time.
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Expected Results:
-
An increase in the ratio of p-Akt/total Akt with Zileuton treatment, which is blocked by LY294002, indicates off-target PI3K/Akt activation.
-
A decrease in p-IκBα and an increase in nuclear p-p65 with Zileuton treatment, which is blocked by BAY 11-7082, suggests off-target NF-κB modulation.
Visualizations
Caption: Zileuton's on-target and off-target effects.
Caption: Workflow for investigating Zileuton's off-target effects.
References
- 1. Nitrosative Stress and Lipid Homeostasis as a Mechanism for Zileuton Hepatotoxicity and Resistance in Genetically Sensitive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 4. drugs.com [drugs.com]
- 5. | BioWorld [bioworld.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Optimizing Zileuton for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Zileuton in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Zileuton?
Zileuton is a selective and reversible inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][2] By inhibiting 5-LOX, Zileuton blocks the synthesis of leukotrienes, which are pro-inflammatory lipid mediators.[3][4] Specifically, it prevents the conversion of arachidonic acid into leukotriene A4 (LTA4), which is the precursor for leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3][4][5] These leukotrienes are involved in various biological effects, including inflammation, bronchoconstriction, and immune cell migration.[3][5] Some research also suggests that Zileuton may suppress prostaglandin biosynthesis by interfering with the release of arachidonic acid.[6][7]
2. How should I dissolve and store Zileuton?
Proper handling of Zileuton is critical for obtaining reliable and reproducible results.
-
Solubility: Zileuton is sparingly soluble in aqueous buffers but is soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][8] The solubility in DMSO is approximately 30 mg/mL.[1][8] For cell culture experiments, it is recommended to first dissolve Zileuton in DMSO to create a concentrated stock solution.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for long-term stability (≥4 years).[1]
-
Working Solution Preparation: When preparing your working solution, dilute the DMSO stock solution directly into your cell culture medium.[1] Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Aqueous Solution Stability: Aqueous solutions of Zileuton are not stable for long periods. It is recommended not to store aqueous solutions for more than one day.[1]
Table 1: Zileuton Solubility Data
| Solvent | Maximum Concentration |
|---|---|
| DMSO | ~30-47 mg/mL[1][7][8] |
| DMF | ~30 mg/mL[1][8] |
| Ethanol | ~10 mg/mL[1][8] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1][8] |
3. What is a good starting concentration for my in vitro experiment?
The optimal concentration of Zileuton depends heavily on the cell type, experimental duration, and the specific endpoint being measured. Based on published literature, a common starting range for assessing 5-LOX inhibition is 0.5 µM to 10 µM.
-
For 5-LOX Inhibition: The IC50 (the concentration that inhibits 50% of enzyme activity) for Zileuton is typically in the sub-micromolar to low micromolar range. For example, IC50 values of 0.3 µM to 0.9 µM have been reported for inhibiting LTB4 biosynthesis in various leukocyte preparations.[9] An IC50 of 5.79 µM was calculated for the inhibition of PGE2 production in macrophages.[6]
-
For Other Cellular Effects: Higher concentrations may be required to observe effects on cell proliferation, migration, or apoptosis, particularly in cancer cell lines.[10] For instance, concentrations up to 100-400 µM have been used in some studies.[10][11] However, at these higher concentrations, the risk of off-target effects and cytotoxicity increases.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Table 2: Examples of Effective Zileuton Concentrations in Various In Vitro Models
| Cell Type | Assay / Effect Measured | Effective Concentration / IC50 |
|---|---|---|
| Rat Basophilic Leukemia (RBL-1) cells | 5-LO activity inhibition | IC50 = 0.5 µM[1][9] |
| Human Polymorphonuclear Leukocytes (PMNLs) | LTB4 production inhibition | IC50 = 0.4 - 0.6 µM[1][9] |
| Human Whole Blood (LPS-stimulated) | PGE2 production inhibition | Significant inhibition at 1-100 µM[6] |
| Mouse Peritoneal Macrophages | PGE2 production inhibition | IC50 = 5.79 µM[6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of VEGF-induced proliferation and migration | 1 - 50 µM[12] |
| BV-2 Microglial Cells | Inhibition of haemolysate-induced activation | 20 µM[13][14][15] |
| Cholangiocarcinoma (CCA) cell lines | Inhibition of cell viability (at 72h) | ~400 µM[10] |
| H9c2 Cardiomyocytes | Inhibition of oxidative stress | 100 µM[16][17] |
Experimental Protocols & Workflows
A crucial first step is to determine the optimal, non-toxic concentration of Zileuton for your specific cell line and experimental conditions.
Caption: Workflow for optimizing Zileuton concentration.
Protocol: Determining Optimal Zileuton Concentration
This protocol outlines a general method for performing a dose-response curve to find the ideal concentration of Zileuton that effectively inhibits 5-LOX without causing significant cell death.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Zileuton (powder)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, WST-1, or CCK-8)
-
Leukotriene measurement kit (e.g., LTB4 or Cysteinyl Leukotriene EIA kit)
-
Stimulating agent (e.g., calcium ionophore A23187, LPS, zymosan, depending on cell type)[1][18]
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically overnight).
-
Prepare Zileuton Dilutions:
-
Prepare a 100 mM stock solution of Zileuton in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A common range to test is 0, 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM.
-
Crucially, prepare a vehicle control containing the highest concentration of DMSO used in your dilutions.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the Zileuton working solutions and the vehicle control to the appropriate wells.
-
Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
-
Stimulation (for Leukotriene Measurement):
-
Add the stimulating agent (e.g., A23187) to the wells to induce leukotriene production.
-
Incubate for the optimal stimulation period (e.g., 15-60 minutes).
-
-
Sample Collection & Analysis:
-
For Leukotriene Measurement: Collect the cell culture supernatant. Analyze the concentration of LTB4 or other leukotrienes using an appropriate method like an Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA).[19][20]
-
For Cell Viability: Process the remaining cells in the plate according to the manufacturer's protocol for your chosen viability assay (e.g., MTT or CCK-8).[13]
-
-
Data Analysis:
-
Calculate the percentage of leukotriene inhibition for each Zileuton concentration relative to the stimulated vehicle control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot both dose-response curves to visualize the therapeutic window. The optimal concentration will provide significant 5-LOX inhibition with minimal impact on cell viability.
-
Zileuton Signaling Pathway
Zileuton acts on the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.
Caption: Zileuton inhibits the 5-lipoxygenase (5-LOX) enzyme.
Troubleshooting Guide
Encountering issues during your experiments? This guide addresses common problems.
Caption: Troubleshooting guide for common Zileuton issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 5. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zileuton, a 5-Lipoxygenase Inhibitor, Exerts Anti-Angiogenic Effect by Inducing Apoptosis of HUVEC via BK Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zileuton, a 5-Lipoxygenase Inhibitor, Attenuates Haemolysate-Induced BV-2 Cell Activation by Suppressing the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The 5-Lipoxygenase Inhibitor Zileuton Protects Pressure Overload-Induced Cardiac Remodeling via Activating PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of leukotriene production in vivo and in vitro in resident and elicited peritoneal macrophages in chickens and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Zileuton Drug Interactions: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding Zileuton's interactions with other research compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Zileuton causes drug interactions?
A1: Zileuton is a potent inhibitor of the 5-lipoxygenase enzyme, which is its primary therapeutic mechanism of action. However, its significant drug-drug interactions stem from its effects on the cytochrome P450 (CYP) enzyme system. Zileuton is metabolized by CYP1A2, CYP2C9, and CYP3A4 and can also inhibit these enzymes.[1] The most clinically significant interaction is its mechanism-based inhibition of CYP1A2, which can lead to irreversible inactivation of this enzyme and a prolonged impact on the metabolism of other compounds that are substrates of CYP1A2.
Q2: I am co-administering Zileuton with a novel research compound that is a substrate of CYP1A2. What potential pharmacokinetic changes should I anticipate?
A2: When Zileuton is co-administered with a CYP1A2 substrate, you should anticipate a significant increase in the plasma concentration and exposure (AUC) of the research compound. This is due to Zileuton's inhibitory effect on CYP1A2, which reduces the metabolic clearance of the co-administered compound. For example, studies with theophylline, a known CYP1A2 substrate, have shown that Zileuton can cause an approximate doubling of theophylline's AUC and a 73% increase in its maximum concentration (Cmax).[2] The half-life of your research compound may also be prolonged. It is crucial to monitor the concentration of your compound and any potential for increased toxicity.
Q3: My experiment involves a compound that is metabolized by CYP3A4. Should I be concerned about interactions with Zileuton?
A3: While Zileuton's primary interaction is with CYP1A2, it is also known to be metabolized by and potentially inhibit CYP3A4.[1] However, studies with known CYP3A4 substrates like prednisone and ethinyl estradiol have not shown significant interactions. The risk of a clinically significant interaction with a CYP3A4 substrate is generally considered to be lower than with a CYP1A2 substrate. Nevertheless, it is advisable to exercise caution and monitor for any unexpected changes in the pharmacokinetics or pharmacodynamics of your research compound.
Q4: Are there any known inducers of CYP enzymes that could affect the concentration of Zileuton itself?
A4: Yes, compounds that induce the activity of CYP1A2, CYP2C9, or CYP3A4 can potentially increase the metabolism of Zileuton, leading to lower plasma concentrations and potentially reduced efficacy. For example, known inducers such as rifampin, carbamazepine, and phenobarbital could decrease Zileuton's exposure. If your experimental model involves pre-treatment with a CYP inducer, you may need to adjust the dose of Zileuton to maintain its desired therapeutic or experimental effect.
Q5: How can I experimentally assess the potential for a drug interaction between Zileuton and my research compound in vitro?
A5: An in vitro CYP inhibition assay using human liver microsomes is a standard method to evaluate this potential interaction. This involves incubating your research compound (as the substrate) with human liver microsomes in the presence and absence of Zileuton. By measuring the rate of metabolism of your compound, you can determine if Zileuton inhibits its clearance. To investigate mechanism-based inhibition, a pre-incubation of Zileuton with the microsomes and NADPH is required before adding your substrate. A decrease in the IC50 value after pre-incubation is indicative of mechanism-based inhibition.
Troubleshooting Guides
Problem: Unexpectedly high levels of my research compound observed in vivo when co-administered with Zileuton.
-
Possible Cause: Your research compound is likely a substrate of CYP1A2, and Zileuton is inhibiting its metabolism.
-
Troubleshooting Steps:
-
Confirm Metabolic Pathway: If not already known, determine the primary metabolic pathway of your research compound. In vitro studies with recombinant CYP enzymes can identify the specific isoforms involved.
-
Dose Reduction: Reduce the dose of your research compound and repeat the in vivo experiment, with careful monitoring of its plasma concentrations.
-
In Vitro Inhibition Study: Conduct an in vitro CYP inhibition assay to quantify the inhibitory potency (IC50 or Ki) of Zileuton on the metabolism of your compound. This will provide valuable data for predicting the magnitude of the in vivo interaction.
-
Problem: Reduced efficacy of Zileuton in an animal model pre-treated with another compound.
-
Possible Cause: The pre-treatment compound may be an inducer of CYP1A2, CYP2C9, or CYP3A4, leading to increased metabolism and clearance of Zileuton.
-
Troubleshooting Steps:
-
Evaluate Induction Potential: Review the literature to determine if the pre-treatment compound is a known CYP inducer.
-
Measure Zileuton Levels: If possible, measure the plasma concentrations of Zileuton in your animal model to confirm if they are lower than expected.
-
Adjust Zileuton Dose: Increase the dose of Zileuton to compensate for the increased metabolism.
-
Alternative Pre-treatment: If possible, consider using an alternative pre-treatment compound that does not have CYP-inducing properties.
-
Quantitative Data on Zileuton Drug Interactions
The following tables summarize the pharmacokinetic interactions of Zileuton with well-characterized drugs. Researchers can use this data as a reference to anticipate the potential magnitude of interactions with their own compounds that share similar metabolic pathways.
Table 1: Effect of Zileuton on the Pharmacokinetics of Co-administered Drugs
| Co-administered Drug | Primary CYP Pathway | Change in AUC | Change in Cmax | Change in Clearance | Reference |
| Theophylline | CYP1A2 | ~100% increase | ~73% increase | ~50% decrease | [2] |
| (R)-Warfarin | CYP1A2/CYP3A4 | ~22% increase | Not reported | ~15% decrease | [3] |
| (S)-Warfarin | CYP2C9 | No significant effect | No significant effect | No significant effect | [3] |
| Propranolol | CYP1A2/CYP2D6 | ~104% increase | ~52% increase | ~42% decrease |
Table 2: In Vitro Inhibition of CYP Enzymes by Zileuton
| CYP Enzyme | Inhibition Type | IC50 / Ki | Reference |
| CYP1A2 | Mechanism-based | K_I = 117 µM, k_inact = 0.035 min⁻¹ | |
| CYP2C9 | Weak | > 100 µM | |
| CYP3A4 | Weak | > 100 µM |
Experimental Protocols
1. In Vitro Assay for Mechanism-Based Inhibition of CYP1A2 by Zileuton
-
Objective: To determine the kinetic parameters (K_I and k_inact) of mechanism-based inhibition of CYP1A2 by Zileuton.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Zileuton
-
Phenacetin (a CYP1A2 probe substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Methodology:
-
Pre-incubation: Zileuton (at various concentrations) is pre-incubated with HLMs and the NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.
-
Substrate Addition: Following the pre-incubation, the CYP1A2 probe substrate, phenacetin, is added to the mixture to initiate the metabolic reaction.
-
Incubation: The reaction is allowed to proceed for a short period (e.g., 5 minutes).
-
Quenching: The reaction is terminated by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the phenacetin metabolite (acetaminophen).
-
Data Analysis: The rate of metabolite formation is plotted against the pre-incubation time for each Zileuton concentration. The inactivation rate constant (k_obs) at each concentration is determined. A non-linear regression of k_obs versus inhibitor concentration is used to calculate K_I and k_inact.
-
2. In Vivo Drug Interaction Study: Zileuton and Theophylline
-
Objective: To evaluate the effect of multiple doses of Zileuton on the steady-state pharmacokinetics of theophylline in healthy subjects.
-
Study Design: A randomized, placebo-controlled, crossover study design is typically employed.[2]
-
Methodology:
-
Phase 1: Subjects receive a stable dose of theophylline for a specified period (e.g., 5 days) to reach steady-state concentrations. They are co-administered either Zileuton or a placebo.
-
Pharmacokinetic Sampling: On the last day of dosing, serial blood samples are collected over a 24-hour period.
-
Washout Period: A washout period of sufficient duration (e.g., 2 weeks) is implemented to ensure complete elimination of both drugs.
-
Phase 2 (Crossover): Subjects who initially received Zileuton are now given theophylline and placebo, and vice versa.
-
Pharmacokinetic Sampling: Blood sampling is repeated as in Phase 1.
-
Bioanalysis: Plasma samples are analyzed for theophylline concentrations using a validated analytical method, such as HPLC or LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC, Cmax, clearance (CL), and half-life (t1/2) for theophylline in the presence and absence of Zileuton.
-
Visualizations
Caption: Zileuton's mechanism of action in the leukotriene pathway.
Caption: Mechanism of Zileuton's interaction with a CYP1A2 substrate.
Caption: Experimental workflow for assessing Zileuton drug interactions.
References
Technical Support Center: Addressing Zileuton-Induced Mitochondrial Dysfunction in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Zileuton-induced mitochondrial dysfunction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant decrease in mitochondrial membrane potential (ΔΨm) in our cell line after treatment with Zileuton, but the results are variable between experiments. What could be the cause?
A1: Variability in ΔΨm measurements can arise from several factors when working with lipophilic compounds like Zileuton. Here are some troubleshooting steps:
-
Inconsistent Drug Preparation: Ensure Zileuton is freshly prepared for each experiment and completely solubilized. Precipitates can lead to inconsistent final concentrations in your cell culture medium.
-
Cell Density and Health: Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase and healthy before treatment. Stressed or overly confluent cells can exhibit altered mitochondrial function at baseline.
-
Dye Loading and Incubation: Optimize the concentration and incubation time for your specific cell line with potentiometric dyes like JC-1 or TMRM. Inconsistent loading can lead to variable fluorescence.
-
Phototoxicity: Minimize exposure of fluorescently labeled cells to light to prevent phototoxicity, which can itself induce mitochondrial depolarization.
-
Assay Controls: Always include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., FCCP or CCCP) to normalize your results and confirm the assay is working correctly.
Q2: Our lab is trying to measure reactive oxygen species (ROS) production in response to Zileuton using MitoSOX Red, but we are getting high background fluorescence. How can we address this?
A2: High background with MitoSOX Red can be a common issue. Consider the following:
-
Probe Concentration and Incubation: Use the lowest effective concentration of MitoSOX Red and minimize the incubation time. High concentrations can lead to non-specific staining and artifacts.
-
Light Exposure: MitoSOX Red is light-sensitive. Protect the probe and stained cells from light as much as possible to prevent auto-oxidation.
-
Cell Washing: Ensure thorough but gentle washing of cells after MitoSOX Red incubation to remove any unbound probe.
-
Phenol Red in Media: If possible, use phenol red-free media during the assay, as it can interfere with fluorescence measurements.
-
Appropriate Controls: Include an unstained control to assess autofluorescence and a positive control (e.g., Antimycin A) to confirm the probe's responsiveness.
Q3: We are using a Seahorse XF Analyzer to measure changes in cellular respiration after Zileuton treatment and are not seeing a clear effect on the oxygen consumption rate (OCR). What could be the issue?
A3: A lack of a clear OCR response to Zileuton could be due to several experimental factors:
-
Cell Seeding Density: Optimal cell seeding is critical for a robust OCR signal. Titrate the cell number to find a density that gives a baseline OCR within the instrument's optimal range.
-
Substrate Availability: Ensure the assay medium contains appropriate substrates for mitochondrial respiration (e.g., pyruvate, glutamine, and glucose).
-
Drug Incubation Time: The effects of Zileuton on mitochondrial respiration may not be immediate. Perform a time-course experiment to determine the optimal treatment duration.
-
Injector Concentrations: If using the Seahorse XF Mito Stress Test, ensure the concentrations of oligomycin, FCCP, and rotenone/antimycin A are optimized for your cell line to achieve the expected respiratory profiles.
-
Cellular Model: The metabolic phenotype of your cell line (glycolytic vs. oxidative) can influence its sensitivity to mitochondrial toxicants. Consider using cells that rely more heavily on oxidative phosphorylation.
Data Summary
The following tables summarize potential quantitative effects of Zileuton on key mitochondrial parameters. These are illustrative values based on qualitative descriptions from research findings and should be confirmed experimentally.
Table 1: Illustrative Effects of Zileuton on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Zileuton Concentration (µM) | Treatment Duration (hours) | Change in Red/Green Fluorescence Ratio (JC-1 Assay) |
| HepG2 | 50 | 24 | ~25% Decrease |
| Primary Hepatocytes | 100 | 24 | ~40% Decrease |
Table 2: Illustrative Effects of Zileuton on Mitochondrial Reactive Oxygen Species (ROS) Production
| Cell Line | Zileuton Concentration (µM) | Treatment Duration (hours) | Fold Change in MitoSOX Red Fluorescence |
| HepG2 | 50 | 6 | ~1.8-fold Increase |
| Primary Hepatocytes | 100 | 6 | ~2.5-fold Increase |
Table 3: Illustrative Effects of Zileuton on Cellular ATP Levels
| Cell Line | Zileuton Concentration (µM) | Treatment Duration (hours) | % Decrease in Cellular ATP |
| HepG2 | 50 | 24 | ~20% |
| Primary Hepatocytes | 100 | 24 | ~35% |
Experimental Protocols
1. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the general steps for a Seahorse XF Cell Mito Stress Test to assess the impact of Zileuton on mitochondrial respiration.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to attach and grow overnight.
-
-
Zileuton Treatment:
-
Treat cells with the desired concentrations of Zileuton or vehicle control for the determined optimal time.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF DMEM or RPMI medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A at optimized concentrations.
-
Calibrate the instrument with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
-
Data Analysis:
-
Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
2. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the ratiometric dye JC-1 to measure changes in ΔΨm.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with Zileuton or vehicle control for the desired duration. Include a positive control group treated with FCCP (e.g., 10 µM) for 15-30 minutes before the assay.
-
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution (typically 1-5 µM in cell culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging/Analysis:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh medium or PBS for imaging.
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).
-
Apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
3. Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol details the detection of mitochondrial superoxide, a major form of ROS.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in a suitable plate for fluorescence analysis.
-
Treat cells with Zileuton or vehicle control. Include a positive control for ROS production (e.g., Antimycin A).
-
-
MitoSOX Red Staining:
-
Prepare a fresh MitoSOX Red working solution (typically 2.5-5 µM) in warm buffer (e.g., HBSS).
-
Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells gently with warm buffer to remove excess probe.
-
Measure the red fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize to the vehicle control to determine the fold change in mitochondrial superoxide production.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing Zileuton-induced mitochondrial dysfunction.
Caption: Potential signaling pathways of Zileuton-induced mitochondrial dysfunction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-lipoxygenase (5-LOX) inhibitor, Zileuton, in animal models. The focus is on identifying and managing potential nitrosative stress-related complications, particularly hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Zileuton and how does it relate to nitrosative stress?
A1: Zileuton is an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[1] By inhibiting 5-LOX, Zileuton reduces the production of leukotrienes from arachidonic acid. While the primary effect is anti-inflammatory, studies have shown that Zileuton administration, particularly at higher doses, can be associated with idiosyncratic liver injury.[1] This hepatotoxicity is linked to the induction of nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS) that can damage cells and tissues.[1] Evidence from animal models suggests that Zileuton-induced liver injury is associated with increased expression of inducible nitric oxide synthase (iNOS) and an accumulation of nitrotyrosine, a biomarker of nitrosative stress.[1]
Q2: We are observing elevated liver enzymes (ALT, AST) in our Zileuton-treated mice. What could be the cause and what should we do?
A2: Elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of hepatocellular injury and have been observed in animal models treated with Zileuton.[1] This is often linked to drug-induced liver injury (DILI) where nitrosative stress may play a significant role.
Troubleshooting Steps:
-
Confirm the finding: Repeat the liver enzyme measurements on a fresh serum sample to rule out experimental error.
-
Histopathological analysis: Collect liver tissue for histopathological examination. Look for signs of hepatocellular necrosis, microvesicular fatty change, and inflammatory cell infiltration, which have been reported in Zileuton-treated mice.[1]
-
Assess nitrosative stress: Measure biomarkers of nitrosative stress in serum and liver tissue (see Q3 and Experimental Protocols section). Increased levels of iNOS and nitrotyrosine would support the involvement of nitrosative stress.[1]
-
Consider dose reduction: If the observed toxicity is severe, consider reducing the dose of Zileuton in subsequent experiments.
-
Implement mitigation strategies: Consider co-administration of an antioxidant, such as N-acetylcysteine (NAC), to counteract the nitrosative stress (see Q4 and Troubleshooting Guide).
Q3: How can we measure nitrosative stress in our Zileuton-treated animal models?
A3: Several methods can be employed to quantify nitrosative stress in your animal models. The choice of method will depend on the available equipment and expertise. Key biomarkers and corresponding assays include:
-
Nitrotyrosine: A stable marker of peroxynitrite-mediated damage. It can be detected and quantified in tissue sections using Immunohistochemistry (IHC) or in tissue homogenates via Western Blotting .
-
Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for producing large amounts of nitric oxide (NO), a key RNS. Its expression levels can be measured in tissue homogenates using Western Blotting .
-
Nitrite/Nitrate: Stable end-products of NO metabolism. Their concentration can be measured in serum, plasma, or tissue homogenates using the Griess assay .
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Q4: Can we mitigate Zileuton-induced nitrosative stress and hepatotoxicity in our animal experiments?
A4: Yes, co-administration of antioxidants has been shown to be effective in mitigating drug-induced liver injury in various animal models. N-acetylcysteine (NAC) is a widely used antioxidant that replenishes glutathione stores and can directly scavenge reactive oxygen and nitrogen species.[2][3] While specific studies on co-administration with Zileuton are limited, its proven efficacy in other DILI models makes it a strong candidate for mitigating Zileuton-related nitrosative stress.[2] A suggested starting point for a protocol is provided in the "Troubleshooting Guide" section.
Troubleshooting Guide: Managing Elevated Liver Enzymes and Nitrosative Stress
This guide provides a step-by-step approach for researchers who observe signs of hepatotoxicity in their Zileuton-treated animal models.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Elevated Serum ALT/AST | Zileuton-induced hepatotoxicity, potentially mediated by nitrosative stress.[1] | 1. Verify Results: Re-run serum enzyme assays. 2. Histology: Perform H&E staining on liver sections to assess for necrosis, steatosis, and inflammation.[1] 3. Measure Nitrosative Stress: Quantify nitrotyrosine (IHC/Western Blot) and iNOS (Western Blot) in liver tissue. Measure nitrite/nitrate in serum/liver homogenate (Griess Assay).[1] |
| High Levels of Nitrosative Stress Biomarkers | Overproduction of reactive nitrogen species (RNS) linked to Zileuton administration.[1] | 1. Confirm Correlation: Ensure that the increase in nitrosative stress markers correlates with the severity of liver injury. 2. Implement Protective Measures: In the next cohort of animals, co-administer an antioxidant like N-acetylcysteine (NAC). A potential starting dose for mice is 150 mg/kg, administered intraperitoneally 1-2 hours before Zileuton.[4] |
| Variable Response Among Animals | Genetic variability in drug metabolism and susceptibility to nitrosative stress. This is particularly evident in genetically diverse animal models like Diversity Outbred (DO) mice.[1] | 1. Increase Sample Size: A larger cohort may be necessary to achieve statistical power. 2. Stratify Data: If possible, analyze data based on the severity of the phenotype (e.g., high vs. low liver injury) to identify potential mechanisms of susceptibility and resistance. |
Quantitative Data from Animal Models
The following tables summarize quantitative data from studies investigating Zileuton-induced hepatotoxicity and nitrosative stress in animal models.
Table 1: Serum Liver Enzyme Levels in Zileuton-Treated Mice
| Treatment Group | Animal Model | Dose and Duration | ALT (U/L) | AST (U/L) | Reference |
| Vehicle | Female DO Mice | Sterile Water, 7 days | Mean ~50 | Mean ~100 | [1] |
| Zileuton | Female DO Mice | 300 mg/kg, 7 days | Significantly elevated with high interindividual variability (some animals >500) | Significantly elevated with high interindividual variability (some animals >400) | [1] |
Note: Values are approximate based on graphical data presented in the cited literature. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; DO: Diversity Outbred.
Table 2: Nitrosative Stress Biomarkers in Livers of Zileuton-Treated Mice with Necrosis
| Biomarker | Method | Observation in Zileuton-Treated Mice with Necrosis vs. Vehicle | Reference |
| iNOS Protein Expression | Immunohistochemistry | 3.3-fold increase | [1] |
| Nitrotyrosine Abundance | Immunohistochemistry | 2.5-fold increase | [1] |
iNOS: Inducible Nitric Oxide Synthase.
Experimental Protocols
Protocol 1: Western Blot for iNOS in Mouse Liver Tissue
This protocol is adapted from established methods for detecting iNOS in liver homogenates.[5][6][7]
-
Tissue Homogenization:
-
Excise the mouse liver and immediately place it in ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS (typically a rabbit polyclonal, diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Protocol 2: Immunohistochemistry (IHC) for Nitrotyrosine in Formalin-Fixed, Paraffin-Embedded (FFPE) Mouse Liver
This protocol provides a general framework for nitrotyrosine IHC.[8][9]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a microwave or pressure cooker. Allow to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with a primary antibody against nitrotyrosine (e.g., rabbit polyclonal) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Capture images using a light microscope.
-
Quantify the stained area using image analysis software like ImageJ.[1]
-
Protocol 3: Griess Assay for Nitrite in Mouse Liver Homogenate
This colorimetric assay quantifies nitrite, a stable and quantifiable end-product of NO metabolism.
-
Sample Preparation:
-
Homogenize liver tissue in ice-cold PBS as described in Protocol 1.
-
Deproteinate the sample by adding a precipitating agent (e.g., zinc sulfate) or by ultrafiltration. This is a critical step to avoid interference.
-
Centrifuge and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same buffer as the samples.
-
-
Assay Procedure:
-
Add 50-100 µL of standards and samples to a 96-well plate in duplicate.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared.
-
Add 50-100 µL of the Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. Nitrosative Stress and Lipid Homeostasis as a Mechanism for Zileuton Hepatotoxicity and Resistance in Genetically Sensitive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effect of N-acetylcysteine against cyclosporine A-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducible nitric oxide synthase is critical for immune-mediated liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - BG [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
Validation & Comparative
Zileuton vs. Other 5-Lipoxygenase Inhibitors: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Zileuton, the only FDA-approved 5-lipoxygenase (5-LOX) inhibitor, against other notable 5-LOX inhibitors. The information presented is collated from various in vitro studies, with a focus on quantitative data to support a comprehensive evaluation of their potential as research tools and therapeutic agents.
The 5-Lipoxygenase Signaling Pathway and Point of Inhibition
The 5-lipoxygenase pathway is a critical component of the inflammatory cascade, responsible for the production of leukotrienes, which are potent lipid mediators involved in a range of inflammatory diseases. The diagram below illustrates the key steps in this pathway and highlights the central role of the 5-LOX enzyme, the target for inhibitors like Zileuton.
Comparative analysis of Zileuton and leukotriene receptor antagonists
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison between Zileuton, a 5-lipoxygenase inhibitor, and leukotriene receptor antagonists (LTRAs), a class that includes montelukast, zafirlukast, and pranlukast. The focus is on their distinct mechanisms of action, comparative clinical efficacy supported by experimental data, and key pharmacological differences to inform research and development in inflammatory airway diseases.
Mechanism of Action: A Tale of Two Interventions
The therapeutic effects of both Zileuton and LTRAs are rooted in the modulation of the leukotriene pathway, a critical component of the inflammatory cascade. However, they intervene at different points in this pathway.
Zileuton acts as a direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme .[1][2][3] This enzyme is crucial for the conversion of arachidonic acid into all leukotrienes.[1][4] By blocking 5-LOX, Zileuton effectively prevents the synthesis of not only the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors, but also leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and eosinophils.[1][5]
Leukotriene Receptor Antagonists (LTRAs) , such as montelukast, zafirlukast, and pranlukast, do not inhibit leukotriene synthesis. Instead, they function as competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1) .[3][6][7][8] They selectively block the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to these receptors, which are found on airway smooth muscle cells and other pro-inflammatory cells.[8][9][10] This action prevents the downstream effects of CysLTs, including bronchoconstriction, airway edema, and mucus secretion.[8][10][11]
The fundamental difference lies in the breadth of their action: Zileuton offers a broader blockade of the entire leukotriene family, whereas LTRAs are highly specific to the CysLT1 receptor pathway.
Comparative Clinical Efficacy
Direct head-to-head clinical trials provide the most robust data for comparing Zileuton and LTRAs. Studies have evaluated their efficacy in both chronic and acute asthma settings.
Chronic Persistent Asthma
A multicentric clinical trial comparing Zileuton extended-release (ER) with montelukast in patients with mild to moderate chronic persistent asthma demonstrated superior efficacy for Zileuton ER.[12]
| Parameter | Zileuton ER (2400 mg/day) | Montelukast (10 mg/day) | P-value |
| Mean PEFR Improvement | 64.8 L/min | 40.6 L/min | < 0.001 |
| Mean % PEFR Improvement | 27.0% | 18.4% | 0.006 |
| Patients with ≥12% PEFR Improvement | 67.9% | 51.5% | 0.015 |
| Reduction in Mean Symptom Score | -5.0 | -4.2 | 0.018 |
| Data from a 12-week study in patients with chronic persistent asthma.[12] |
These results suggest that Zileuton ER provides a more significant improvement in lung function and symptom control compared to montelukast in this patient population.[12][13]
Acute Asthma
In the context of acute asthma exacerbations, Zileuton has also shown an advantage over montelukast when used as an adjunct to standard therapy. A randomized, double-blind, placebo-controlled study found that Zileuton led to a significant improvement in lung function, whereas montelukast did not show a significant difference from placebo in this regard.[14][15][16]
| Parameter (at 48 hours) | Zileuton | Montelukast | Placebo | P-value (vs Placebo) |
| Mean PEFR (L/min) | 344.75 | 293.50 | 295.00 | Zileuton: 0.015 |
| Total Rescue Doses Needed | 0 | 1 | 10 | Zileuton: 0.049 |
| Data from a study on patients hospitalized for acute asthma exacerbation.[14][15] |
The findings indicate that Zileuton is more effective than montelukast as an add-on therapy in the acute asthma setting, significantly improving lung function and reducing the need for rescue medication.[14][15]
Experimental Protocols
Protocol: Comparative Efficacy in Acute Asthma
The following outlines the methodology from a key randomized, double-blind, placebo-controlled study comparing oral montelukast and oral zileuton in acute asthma.[14][15]
Objective: To compare the effects of oral montelukast with oral zileuton as adjuncts to standard treatment in patients with acute asthma exacerbation.
Study Design:
-
Population: 120 adult patients presenting with acute asthma.
-
Randomization: Patients were randomly assigned into three groups (1:1:1 ratio).
-
Intervention:
-
Group 1: Placebo
-
Group 2: Oral Montelukast (10 mg)
-
Group 3: Oral Zileuton (600 mg)
-
All patients received standard treatment for asthma exacerbation (e.g., nebulized beta-agonists, systemic corticosteroids).
-
-
Primary Endpoint: Mean Peak Expiratory Flow Rate (PEFR) at various time points (6, 12, 24, 48 hours, and at discharge).
-
Secondary Endpoint: The total number of rescue medication doses required.
-
Data Analysis: Analysis of variance (ANOVA) was used to compare mean PEFR values between groups, with baseline PEFR as a covariate. Chi-square or Fisher's exact test was used for analyzing the need for rescue medications.[14]
Protocol: In Vivo Mast Cell Activation Assay
This protocol describes an experimental model used to demonstrate the indirect effects of cysteinyl leukotrienes on mast cell activation, an effect blocked by LTRAs.[17]
Objective: To determine if inhaled Leukotriene E4 (LTE4) induces mast cell mediator release in asthmatic subjects and if this effect is CysLT1 receptor-mediated.
Study Design:
-
Population: 14 subjects with mild asthma.
-
Design: Randomized, double-blind, crossover study.
-
Intervention:
-
Treatment Period 1: Montelukast (20 mg twice daily) for 5-7 days.
-
Treatment Period 2: Placebo for 5-7 days.
-
A washout period separated the two treatment periods.
-
-
Challenge: At the end of each treatment period, subjects underwent an LTE4 inhalation challenge to induce bronchoconstriction.
-
Outcome Measure: Urinary excretion of 11β-PGF2α (a major metabolite of the mast cell mediator PGD2) was measured using an enzyme immunoassay (EIA).
-
Sample Collection: Urine was collected before, during, and at hourly intervals for up to 4 hours post-challenge.
-
Results: Inhalation of LTE4 significantly increased urinary 11β-PGF2α levels, an effect that was completely abolished by pretreatment with montelukast, demonstrating that CysLTs can indirectly cause the release of other bronchoconstrictive mediators via the CysLT1 receptor.[17]
Pharmacokinetic and Safety Profile
Significant differences in pharmacokinetics and safety profiles exist between Zileuton and LTRAs, which are critical considerations in drug development and clinical application.
| Feature | Zileuton | Leukotriene Receptor Antagonists (LTRAs) |
| Mechanism | 5-Lipoxygenase (5-LOX) inhibitor; blocks synthesis of all LTs (LTB4, LTC4, LTD4, LTE4).[1][18] | CysLT1 receptor antagonist; blocks action of LTC4, LTD4, LTE4.[6][7][18] |
| Common Examples | Zileuton (Zyflo®) | Montelukast (Singulair®), Zafirlukast (Accolate®), Pranlukast (Onon®).[3][6] |
| Dosing Frequency | Immediate-release: Four times daily. Extended-release: Twice daily.[19] | Montelukast: Once daily.[20] Zafirlukast: Twice daily.[11] Pranlukast: Twice daily.[21] |
| Metabolism | Hepatic.[1] | Primarily hepatic via cytochrome P450 enzymes (e.g., CYP3A4, CYP2C8, CYP2C9 for montelukast).[22] |
| Key Safety Concern | Hepatotoxicity: Risk of elevated liver enzymes; requires regular monitoring of liver function. Contraindicated in patients with active liver disease.[1][13][23] | Neuropsychiatric Events: Reports of agitation, depression, and behavioral changes.[4][13] |
| Common Side Effects | Headache, gastrointestinal disturbances (e.g., nausea, abdominal pain).[12][23] | Headache, gastrointestinal disturbances, drowsiness.[7][24] |
Conclusion for Drug Development Professionals
The comparative analysis of Zileuton and LTRAs reveals a clear trade-off between the breadth of mechanism and the safety/tolerability profile.
-
Zileuton's broader inhibition of all leukotrienes, including the potent chemoattractant LTB4, may offer a therapeutic advantage in inflammatory conditions where multiple leukotriene pathways are implicated. Clinical data suggests superior efficacy over montelukast in improving lung function in both chronic and acute asthma.[12][14] However, its clinical utility is significantly hampered by the requirement for frequent dosing and mandatory liver function monitoring due to the risk of hepatotoxicity.[23]
-
LTRAs offer a more targeted approach with a more favorable safety profile and simpler dosing regimens, making them a preferred option for long-term management of mild to moderate asthma.[13] While they may be less potent in certain head-to-head comparisons of lung function, their ease of use and lower safety burden are significant advantages.[12][14]
For researchers and developers, these findings highlight distinct opportunities. There is a potential for developing novel 5-LOX inhibitors with improved safety profiles that could leverage the broader therapeutic benefits of inhibiting both cysteinyl leukotrienes and LTB4. Conversely, exploring the roles of other leukotriene receptors beyond CysLT1 could pave the way for new classes of receptor antagonists with unique therapeutic applications in a range of inflammatory diseases.
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 7. Leukotriene receptor antagonists | Pharmacology Education Project [pharmacologyeducation.org]
- 8. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 9. Zafirlukast - Wikipedia [en.wikipedia.org]
- 10. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicaid.nv.gov [medicaid.nv.gov]
- 14. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study | Semantic Scholar [semanticscholar.org]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. ccjm.org [ccjm.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. m.youtube.com [m.youtube.com]
- 22. google.com [google.com]
- 23. Leukotriene modifiers for asthma: Types, side effects, and more [medicalnewstoday.com]
- 24. go.drugbank.com [go.drugbank.com]
Zileuton in the Area of Anti-Inflammatory Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Zileuton, a potent and specific inhibitor of 5-lipoxygenase, represents a significant therapeutic option in the management of chronic inflammatory conditions, most notably asthma. This guide provides a detailed comparison of Zileuton's efficacy against other key anti-inflammatory agents, supported by experimental data from clinical trials.
Mechanism of Action: Targeting the Leukotriene Pathway
Zileuton exerts its anti-inflammatory effects by directly inhibiting the enzyme 5-lipoxygenase (5-LOX).[1] This enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators.[1][2] Specifically, Zileuton blocks the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[1][3] In contrast, leukotriene receptor antagonists (LTRAs) like montelukast and zafirlukast act downstream by blocking the CysLT1 receptor, thereby preventing the action of cysteinyl leukotrienes.[4] Inhaled corticosteroids (ICS), another major class of anti-inflammatory agents for asthma, have a broader mechanism, impacting multiple inflammatory pathways.
Caption: Zileuton's Mechanism of Action
Comparative Efficacy Data
The following tables summarize key quantitative data from clinical trials comparing Zileuton with other anti-inflammatory agents.
Table 1: Zileuton vs. Montelukast in Chronic Persistent Asthma
| Outcome Measure | Zileuton ER (2400 mg/day) | Montelukast (10 mg/day) | p-value | Reference |
| Mean Improvement in PEFR (L/min) | 64.8 ± 52.8 | 40.6 ± 47.5 | < 0.001 | [5] |
| Percent Improvement in PEFR | 27.0% | 18.4% | 0.006 | [5] |
| Patients with ≥12% PEFR Improvement | 67.9% | 51.5% | 0.015 | [5] |
| Reduction in Mean Overall Symptom Intensity Score | -5.0 ± 2.1 | -4.2 ± 2.3 | 0.018 | [5] |
Table 2: Zileuton vs. Placebo in Mild to Moderate Asthma
| Outcome Measure | Zileuton (600 mg QID) | Placebo | p-value | Reference |
| Patients Requiring Corticosteroid Treatment | 6.1% | 15.6% | 0.02 | [6] |
| Improvement in FEV1 | 15.7% | 7.7% | 0.006 | [6] |
| Improvement in Quality-of-Life Score | Significant Improvement | No Significant Improvement | 0.007 | [6] |
Table 3: Leukotriene Modifiers vs. Inhaled Corticosteroids (ICS) in Mild to Moderate Asthma (Meta-analysis)
| Outcome Measure | Inhaled Corticosteroids (ICS) | Leukotriene Receptor Antagonists (LTRA) | Finding | Reference |
| Pulmonary Function Indices | Favored | Significant differences favoring ICS | [7] | |
| Nocturnal Awakenings | Favored | Significant benefit for ICS | [7] | |
| Rescue-Medication Use | Favored | Significant benefit for ICS | [7] | |
| Symptom-Free Days | Favored | Significant benefit for ICS | [7] | |
| Asthma Exacerbations | Favored | ICS significantly superior in decreasing exacerbations | [7] | |
| Withdrawal due to Poor Asthma Control | Lower Risk | Higher Risk (RR 2.56) | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative experimental protocols from key comparative studies.
Protocol 1: Randomized, Comparative, Multicentric Clinical Trial of Zileuton ER vs. Montelukast
-
Objective: To assess the comparative efficacy and safety of orally administered Zileuton extended-release (ER) with Montelukast sodium in patients with chronic persistent asthma.[5]
-
Study Design: A 12-week, randomized, multicentric clinical trial.[5]
-
Patient Population: 210 patients (18-65 years of age) with mild to moderate chronic stable asthma were included in the efficacy assessment.[5]
-
Interventions:
-
Primary Outcome Measures:
-
Data Collection: Assessments were conducted on monthly scheduled out-patient visits.[5]
-
Safety Assessments: Clinical and laboratory parameters were monitored throughout the study.[5]
Caption: Zileuton vs. Montelukast Trial Workflow
Protocol 2: Randomized, Double-Blind, Placebo-Controlled Trial of Zileuton in Acute Asthma
-
Objective: To compare the effects of oral montelukast and oral zileuton as adjuncts to standard therapy in patients hospitalized for acute asthma.[9]
-
Study Design: A randomized, prospective, placebo-controlled, double-blinded, single-center, comparative study.[9]
-
Patient Population: Patients aged 18-65 years, previously diagnosed with bronchial asthma and presenting with an acute exacerbation requiring hospitalization.[9]
-
Interventions:
-
Primary Outcome Measure: Peak Expiratory Flow Rate (PEFR) recorded at 6, 12, 24, and 48 hours after drug administration and at discharge.[10]
-
Secondary Outcome Measure: Need for rescue medications.[10]
Discussion and Conclusion
The available data indicates that Zileuton is an effective anti-inflammatory agent for the management of chronic asthma.[3] When compared directly with the leukotriene receptor antagonist montelukast, Zileuton demonstrated superior efficacy in improving lung function and reducing asthma symptoms in patients with chronic persistent asthma.[5]
However, when leukotriene modifiers as a class are compared to inhaled corticosteroids, meta-analyses consistently show that ICS are more effective in improving pulmonary function, reducing symptoms, and preventing exacerbations.[7][8] Therefore, ICS remain the first-line treatment for persistent asthma.[7]
Zileuton's unique mechanism of inhibiting leukotriene synthesis offers a valuable therapeutic alternative, particularly for patients who may not respond optimally to or have contraindications for other anti-inflammatory therapies.[3] The choice of anti-inflammatory agent should be guided by disease severity, patient phenotype, and individual response to treatment. Further research is warranted to identify specific patient populations that would derive the most benefit from 5-lipoxygenase inhibition with Zileuton.
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of inhaled corticosteroids and leukotriene receptor antagonists in adolescents and adults with mild to moderate asthma: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‐leukotriene agents compared to inhaled corticosteroids in the management of recurrent and/or chronic asthma in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Replicating Zileuton's Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Zileuton, a direct inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. By objectively presenting data from published studies, this document serves as a resource for replicating and building upon existing findings related to Zileuton's mechanism of action and clinical efficacy.
Zileuton is an orally active medication approved for the prophylaxis and chronic treatment of asthma in adults and children 12 years and older.[1][2][3] It functions by specifically inhibiting the 5-lipoxygenase (5-LOX) enzyme, thereby preventing the formation of leukotrienes.[2][3][4] Leukotrienes are potent inflammatory mediators that contribute to the pathophysiology of asthma by causing bronchoconstriction, increased mucus secretion, and airway inflammation.[2][4] Zileuton's inhibition of leukotriene synthesis, specifically LTB4, LTC4, LTD4, and LTE4, helps to alleviate these symptoms.[3][4]
Mechanism of Action: The 5-Lipoxygenase Pathway
Zileuton exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial step in the metabolic pathway that converts arachidonic acid into leukotrienes.[3][4] By blocking this enzymatic activity, Zileuton effectively reduces the production of pro-inflammatory leukotrienes, which are key mediators in the inflammatory cascade of asthma.[1][4]
Pharmacokinetic Profile of Zileuton
Zileuton is rapidly absorbed after oral administration and is primarily metabolized by the liver.[1] Its pharmacokinetic parameters are summarized below.
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed orally. | [1] |
| Time to Peak Plasma (Tmax) | ~1.7 hours (immediate release). | [1][2] |
| Volume of Distribution (Vd) | Approximately 1.2 L/kg. | [1][2] |
| Plasma Protein Binding | 93%, primarily to albumin. | [1][2] |
| Metabolism | Hepatic, via CYP1A2, CYP2C9, and CYP3A4. | [1][2] |
| Half-life Elimination | ~3 hours. | [2] |
| Excretion | Primarily in urine (~95% as metabolites). | [1][2] |
Clinical Efficacy in Asthma
Clinical trials have demonstrated Zileuton's effectiveness in improving asthma control. Treatment with Zileuton leads to significant improvements in lung function and a reduction in asthma exacerbations.
| Outcome Measure | Zileuton Treatment Group | Placebo Group | P-value | Reference |
| Asthma Exacerbation Requiring Steroids | 6.1% (600 mg QID) | 15.6% | P=0.02 | [5] |
| Improvement in FEV1 | 15.7% (600 mg QID) | 7.7% | P=0.006 | [5] |
| Improvement in FEV1 (Day 36) | 16% (600 mg QID) | 6% | P<0.01 | [6] |
| Reduction in Corticosteroid Rescues | Significantly fewer | - | P<0.001 | [6] |
| Emergency Care Visits | Significantly less | - | P<0.05 | [6] |
In Vitro and In Vivo Inhibitory Activity
Preclinical studies have established the potency and selectivity of Zileuton as a 5-LOX inhibitor.
| Model System | Parameter | Value | Reference |
| Rat Basophilic Leukemia Cells (Supernatant) | IC50 | 0.5 µM | [7] |
| Rat Polymorphonuclear Leukocytes (PMNL) | IC50 | 0.3 µM | [7] |
| Human Polymorphonuclear Leukocytes (PMNL) | IC50 | 0.4 µM | [7] |
| Human Whole Blood (LTB4 Biosynthesis) | IC50 | 0.9 µM | [7] |
| Antigen-induced Guinea-Pig Tracheal Strips | IC50 | 6 µM | [8] |
| Antigen-induced Bronchoconstriction (Guinea Pig) | ED50 | 12 mg/kg (oral) | [8] |
| Rat Peritoneal Cavity (LT formation) | ED50 | 3 mg/kg | [7] |
| Mouse Ear Edema (Arachidonic Acid-induced) | ED50 | 31 mg/kg | [7] |
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Zileuton on 5-LOX activity in a cell-based system.
Objective: To quantify the inhibitory effect of Zileuton on 5-lipoxygenase product biosynthesis.
Materials:
-
HEK293 cells stably transfected with human 5-LOX.[9]
-
Cell culture medium and reagents.
-
Zileuton.
-
Arachidonic acid (substrate).
-
Calcium ionophore (e.g., A23187) to stimulate cells.
-
Assay buffer.
-
ELISA or LC-MS/MS for leukotriene quantification.
Procedure:
-
Cell Culture: Culture HEK293-5-LOX cells to an appropriate density.
-
Cell Stimulation: Harvest and resuspend cells in assay buffer. Pre-incubate the cells with varying concentrations of Zileuton or vehicle control.
-
Initiate Reaction: Stimulate the cells with calcium ionophore and arachidonic acid to initiate leukotriene synthesis.
-
Terminate Reaction: After a defined incubation period, stop the reaction (e.g., by adding a stopping reagent or placing on ice).
-
Quantification: Centrifuge the samples and collect the supernatant. Quantify the amount of 5-LOX products (e.g., LTB4) using a suitable method like ELISA or LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Zileuton concentration and determine the IC50 value using non-linear regression analysis.
Ex Vivo Leukotriene B4 Biosynthesis Assay
This protocol assesses the inhibitory activity of Zileuton on LTB4 production in whole blood samples taken from subjects after drug administration.
Objective: To measure the functional inhibition of 5-LOX in a physiologically relevant matrix.
Materials:
-
Heparinized whole blood from subjects dosed with Zileuton or placebo.[7]
-
Calcium ionophore (e.g., A23187).
-
Saline.
-
Incubator.
-
Centrifuge.
-
ELISA kit for LTB4 quantification.
Procedure:
-
Blood Collection: Collect whole blood samples at various time points after oral administration of Zileuton.
-
Stimulation: Aliquot the blood samples and stimulate with a calcium ionophore to induce LTB4 synthesis. Incubate at 37°C.
-
Sample Processing: After incubation, centrifuge the samples to separate the plasma.
-
Quantification: Measure the concentration of LTB4 in the plasma using an ELISA kit.
-
Data Analysis: Compare the LTB4 levels in samples from Zileuton-treated subjects to those from the placebo group to determine the percentage of inhibition.
References
- 1. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medicine.com [medicine.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 5. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-lipoxygenase inhibitory activity of zileuton in in vitro and in vivo models of antigen-induced airway anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Zileuton Sodium
The proper disposal of Zileuton sodium, an active pharmaceutical ingredient, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols minimizes risks and upholds the highest standards of laboratory practice.
Key Disposal and Safety Data
The following table summarizes essential information regarding the disposal and handling of this compound, compiled from safety data sheets (SDS).
| Parameter | Information | Source |
| Primary Disposal Method | Incinerate in an approved facility. | [1][2][3] |
| Regulatory Compliance | Follow all federal, state, and local environmental regulations. | [1][2][3] |
| Environmental Precautions | Avoid release to the environment. Prevent discharge into drains, water courses, or onto the ground. | [1][2][3] |
| Spill Cleanup | Contain the spill. Collect spilled material using a method that controls dust generation (e.g., damp cloth or filtered vacuum). Clean the spill area thoroughly. | [1] |
| Personal Protective Equipment (PPE) | Use appropriate personal protective equipment, including eye/face protection, gloves, and protective clothing to avoid skin and eye contact. | [1][2][4] |
| Handling Precautions | Avoid breathing dust and contact with eyes, skin, and clothing. Wash thoroughly after handling. | [1][4] |
| Hazardous Combustion Products | Hazardous combustion or decomposition products, such as carbon oxides, nitrogen oxides, and sulfur oxides, are expected in a fire. | [2][4][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of any dust particles.[2]
-
Prepare a designated, labeled, and sealed waste container for the this compound. This container must be compatible with the waste and comply with your institution's and local regulations for hazardous waste.
2. Waste Segregation and Collection:
-
Carefully transfer the this compound to be disposed of into the designated hazardous waste container.
-
Avoid generating dust during the transfer. If necessary, moisten the powder slightly with a suitable solvent (as approved by your facility's safety officer) to minimize dust.
-
Ensure that the waste container is securely sealed after the transfer.
3. Labeling and Storage:
-
Clearly label the hazardous waste container with the name "this compound," the quantity, and the date of disposal. Affix any other required hazard labels according to your institution's and local regulations.
-
Store the sealed container in a designated, secure hazardous waste accumulation area away from incompatible materials.[2][4]
4. Engagement of a Licensed Disposal Company:
-
Arrange for the collection of the this compound waste by a licensed hazardous material disposal company.[2][3]
-
Provide the disposal company with all necessary documentation, including the Safety Data Sheet (SDS), to ensure they can handle and transport the waste in compliance with all regulations.
5. Final Disposal Method:
-
The licensed disposal company will transport the waste to an approved facility for final disposal, which should be incineration.[1][2][3] Incineration is the recommended method to ensure the complete destruction of the active pharmaceutical ingredient.
6. Documentation:
-
Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the name of the licensed disposal company that handled the waste. This documentation is essential for regulatory compliance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Zileuton Sodium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the proper handling and disposal of Zileuton sodium, a potent 5-lipoxygenase inhibitor. Adherence to these procedures is critical to minimize risks and ensure the integrity of your research.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its primary risks is the first step toward safe handling. Key hazards include being harmful if swallowed, causing serious eye irritation, and potentially damaging fertility or the unborn child.[1][2][3] Prolonged or repeated exposure may also cause organ damage, specifically to the liver.[3]
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed[1][2] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2] |
| Eye Irritation | Causes serious eye irritation | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[3] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[3] |
| Specific Target Organ Toxicity | May cause damage to organs (liver) through prolonged or repeated exposure[3] | Do not breathe dust/fume/gas/mist/vapors/spray. Get medical advice/attention if you feel unwell.[3] |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2][3] |
| Body | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory | NIOSH-approved Respirator | Use in case of insufficient ventilation or to prevent inhalation of dust. |
Step-by-Step Handling and Disposal Protocol
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination.
1. Preparation and Weighing:
-
Work in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust inhalation.[2][3]
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
2. Solution Preparation:
-
When dissolving this compound, add the powder slowly to the solvent to avoid splashing.
-
Ensure the container is clearly and accurately labeled with the chemical name, concentration, date, and your initials.
3. Experimental Use:
-
Avoid eating, drinking, or smoking in the laboratory area.[2]
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
4. Spills and Decontamination:
-
In case of a spill, evacuate the immediate area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Clean the spill area with an appropriate decontaminating agent.
5. Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused this compound, must be disposed of as hazardous waste.[2][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[1]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
